4,7-Dibromobenzo[d]thiazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,7-dibromo-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2S/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWUPAUOOXTJTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Br)N=C(S2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733771 | |
| Record name | 4,7-Dibromo-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208395-00-9 | |
| Record name | 4,7-Dibromo-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,7-Dibromobenzo[d]thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,7-Dibromobenzo[d]thiazol-2-amine, a halogenated benzothiazole derivative of interest in medicinal chemistry and materials science. This document details a feasible solution-phase synthetic protocol, along with characterization data and a summary of the biological context of related compounds.
Introduction
2-Aminobenzothiazoles represent a class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of halogen substituents, such as bromine, onto the benzothiazole core can significantly modulate the physicochemical properties and biological activity of these molecules. This compound is a specific derivative with potential applications as a building block in the development of novel therapeutic agents and functional organic materials. This guide outlines a detailed procedure for its preparation and provides relevant analytical data.
Synthetic Pathway
The synthesis of this compound can be achieved through the oxidative cyclization of a corresponding arylthiourea precursor. A common and effective method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine.[4] In this proposed synthesis, 2,5-dibromoaniline serves as the starting material, which upon reaction with potassium thiocyanate and subsequent treatment with bromine in an acidic medium, yields the target compound.
Caption: Proposed synthetic route for this compound.
Experimental Protocols
Solution-Phase Synthesis of this compound
This protocol is based on established methods for the synthesis of substituted 2-aminobenzothiazoles.[4][5]
Materials:
-
2,5-Dibromoaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
25% Aqueous ammonia solution
-
Deionized water
-
Ethanol
Procedure:
-
Formation of the Arylthiourea Intermediate:
-
In a round-bottom flask, dissolve 2,5-dibromoaniline (1 equivalent) in glacial acetic acid.
-
Add potassium thiocyanate (4 equivalents) to the solution and stir at room temperature for 45 minutes.
-
-
Oxidative Cyclization:
-
Cool the reaction mixture to 10 °C in an ice bath.
-
Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise to the cooled mixture. A yellow suspension is expected to form.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
-
Work-up and Isolation:
-
Carefully neutralize the reaction mixture to a pH of 8 by the slow addition of 25% aqueous ammonia solution under cooling.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with deionized water to remove any inorganic salts.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Data Presentation
Characterization Data for this compound
The following data has been reported for this compound synthesized via a solid-phase protocol, which is expected to be comparable to the product obtained through the solution-phase method.
| Analysis | Result |
| Yield | 53% |
| Physical State | White solid |
| Melting Point | 266-267 °C (from ethanol) |
| ¹H NMR (DMSO-d₆) | δ 7.12 (d, J = 8.3 Hz, 1H), 7.39 (d, J = 8.3 Hz, 1H), 8.09 (br s, 2H) |
| ¹³C NMR (DMSO-d₆) | δ 109.9, 112.1, 124.9, 130.6, 134.0, 151.2, 166.7 |
| IR (ν, cm⁻¹) | 3470, 3177, 1634, 1530 |
| HRMS (calcd for C₇H₅Br₂N₂S⁺) | 306.8533 |
| HRMS (found) | 306.8540 |
Biological Context and Signaling Pathways
While specific signaling pathway involvement for this compound has not been extensively reported, derivatives of 2-aminobenzothiazole are widely investigated for their potential as anticancer agents.[1] Several studies have shown that substituted benzothiazoles can exert their antiproliferative effects by targeting various enzymes and signaling pathways crucial for cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.[1]
The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer drug development, and a plausible area of investigation for novel 2-aminobenzothiazole derivatives.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by 2-aminobenzothiazole derivatives.
Experimental Workflow
The general workflow for the synthesis, purification, and characterization of this compound is outlined below.
Caption: Workflow for the synthesis and analysis of this compound.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,7-Dibromobenzo[d]thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 4,7-Dibromobenzo[d]thiazol-2-amine. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.
Core Physicochemical Properties
This compound, with the CAS number 1208395-00-9, is a halogenated heterocyclic compound.[1][2] Its core structure consists of a benzothiazole ring system with bromine substituents at the 4 and 7 positions and an amine group at the 2 position.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 1208395-00-9 | [1][2] |
| Molecular Formula | C₇H₄Br₂N₂S | [1] |
| Molecular Weight | 307.99 g/mol | [1] |
| Melting Point | 266-267 °C | |
| Appearance | White solid | |
| Solubility | Data not available. Likely soluble in organic solvents like ethanol and DMSO. | |
| pKa (predicted) | Data not available | |
| logP (predicted) | Data not available |
Synthesis Protocol
A documented method for the synthesis of 2-Amino-4,7-dibromobenzothiazole involves a solid-phase protocol. This method utilizes a resin-bound acyl-isothiocyanate and a series of anilines. The subsequent cyclization of the resulting N-acyl, N'-phenyl-thioureas generates the 2-aminobenzothiazole scaffold. The final product is then cleaved from the resin.
Experimental Protocol: Solid-Phase Synthesis
A detailed experimental protocol for a similar compound, 2-Amino-4,7-dichlorobenzothiazole, suggests the following general steps which can be adapted:
-
Resin Preparation: Start with a suitable carboxy-polystyrene resin.
-
Acyl-isothiocyanate Formation: Couple the resin with an appropriate acylating agent followed by treatment with a thiocyanate source.
-
Thiourea Formation: React the resin-bound acyl-isothiocyanate with the desired aniline.
-
Cyclization: Induce cyclization to form the benzothiazole ring. For bromination, this would involve the use of a brominating agent.
-
Cleavage: Cleave the final this compound product from the resin, typically using hydrazine monohydrate.
Spectroscopic Data
Characterization of 2-Amino-4,7-dibromobenzothiazole has been reported with the following spectroscopic data:
-
¹H NMR (DMSO-d₆): δ 7.12 (d, J = 8.3 Hz, 1H), 7.39 (d, J = 8.3 Hz, 1H), 8.09 ppm (br s, 2H).
-
¹³C NMR (DMSO-d₆): δ 109.9, 112.1, 124.9, 130.6, 134.0, 151.2, 166.7 ppm.
-
IR (KBr): ν 3470, 3177, 1634, 1530 cm⁻¹.
-
HRMS: calcd for C₇H₅Br₂N₂S⁺ 306.8533, found 306.8540.
Potential Biological Significance and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of 2-aminobenzothiazole derivatives has attracted significant interest in medicinal chemistry due to their diverse pharmacological activities.
Derivatives of 2-aminobenzothiazole have been investigated for their potential as:
-
Anticancer Agents: Many 2-aminobenzothiazole compounds have demonstrated potent antitumor activities. Their mechanism of action is often attributed to the inhibition of various protein kinases involved in cancer cell proliferation and survival. One of the key signaling pathways implicated is the PI3K/AKT/mTOR pathway , which is frequently dysregulated in various cancers. Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis.
-
Antimicrobial Agents: The 2-aminobenzothiazole scaffold is also a promising pharmacophore for the development of new antimicrobial drugs.
Logical Relationship of 2-Aminobenzothiazole Derivatives in Cancer Therapy
Caption: Logical flow of the potential anticancer mechanism of 2-aminobenzothiazole derivatives.
Experimental Workflow for Biological Evaluation
The following diagram outlines a general workflow for the initial biological evaluation of a 2-aminobenzothiazole derivative as a potential anticancer agent.
Caption: General workflow for the anticancer evaluation of 2-aminobenzothiazole derivatives.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical or professional advice. The biological activities mentioned are based on studies of the broader class of 2-aminobenzothiazoles and may not be directly applicable to this compound. Further research is required to elucidate the specific properties and potential applications of this compound.
References
An In-depth Technical Guide on the Molecular Structure of 4,7-Dibromobenzo[d]thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Dibromobenzo[d]thiazol-2-amine is a halogenated derivative of the 2-aminobenzothiazole scaffold. The benzothiazole ring system is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of bromine atoms at the 4 and 7 positions of the benzene ring is expected to significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity and pharmacokinetic profile. This guide provides a comprehensive overview of the predicted molecular structure, potential synthetic routes, and likely biological significance of this compound.
Molecular Structure and Properties
The core structure of this compound consists of a benzene ring fused to a thiazole ring, with bromine substituents at positions 4 and 7, and an amine group at position 2.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₅Br₂N₃S | Inferred |
| Molecular Weight | 327.00 g/mol | Inferred |
| CAS Number | 1208395-00-9 | Supplier Data |
| Appearance | White to off-white solid | Predicted |
| Melting Point | Not available | - |
| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF | Inferred |
Predicted Spectroscopic Data
Note: The following spectroscopic data are predicted based on the analysis of structurally similar compounds.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.8 | Singlet | 1H | Aromatic proton (H-5 or H-6) |
| ~7.2 - 7.5 | Singlet | 1H | Aromatic proton (H-5 or H-6) |
| ~5.5 - 6.0 | Broad Singlet | 2H | Amine protons (-NH₂) |
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C2 (carbon of the C=N bond in the thiazole ring) |
| ~150 | C7a (bridgehead carbon) |
| ~135 | C3a (bridgehead carbon) |
| ~120-130 | Aromatic carbons (C5, C6) |
| ~110-120 | Bromine-substituted aromatic carbons (C4, C7) |
Experimental Protocols
The following are proposed experimental protocols for the synthesis and characterization of this compound based on general methods for related compounds.
Proposed Synthesis
A plausible synthetic route to this compound involves a two-step process: the synthesis of a dibromo-substituted aniline followed by cyclization to form the benzothiazole ring.
Step 1: Synthesis of 2,5-Dibromoaniline This starting material can be synthesized through the bromination of aniline or a protected aniline derivative.
Step 2: Cyclization to form this compound The classical synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine.[1]
-
Materials: 2,5-Dibromoaniline, Potassium thiocyanate, Bromine, Glacial acetic acid.
-
Procedure:
-
Dissolve 2,5-dibromoaniline in glacial acetic acid.
-
Add potassium thiocyanate to the solution and stir.
-
Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as N-H stretching of the amine group and C=N stretching of the thiazole ring.
Mandatory Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activity and Signaling Pathways
Derivatives of 2-aminobenzothiazole are known to exhibit a variety of biological activities, with anticancer activity being one of the most prominent.[2] Many of these compounds exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
One of the critical pathways often targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[3][4] Inhibitors of this pathway can induce apoptosis and inhibit tumor growth.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates the potential mechanism of action of this compound as an inhibitor of the PI3K/Akt signaling pathway, a common target for anticancer 2-aminobenzothiazole derivatives.[5][6]
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
Conclusion
This compound represents a potentially valuable scaffold for the development of novel therapeutic agents. While specific experimental data is currently lacking, this guide provides a foundational understanding of its molecular structure, plausible synthetic strategies, and potential biological relevance based on the well-established chemistry and pharmacology of related 2-aminobenzothiazole derivatives. Further experimental investigation is warranted to fully elucidate the properties and therapeutic potential of this compound.
References
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 4,7-Dibromobenzo[d]thiazol-2-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4,7-Dibromobenzo[d]thiazol-2-amine, a compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility profiles derived from related benzothiazole structures and outlines a standardized experimental protocol for determining its solubility in various organic solvents. This guide is intended to serve as a foundational resource for researchers, enabling them to design and execute experiments to ascertain the precise solubility parameters of this compound, which are critical for its application in drug development and other scientific endeavors.
Introduction
This compound is a halogenated heterocyclic compound belonging to the benzothiazole class. Benzothiazole derivatives are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy in various applications. Understanding the solubility of this compound in different organic solvents is paramount for its synthesis, purification, and formulation into viable therapeutic agents or advanced materials.
Solubility Profile
Direct quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. However, based on the general properties of benzothiazole derivatives and related compounds, a qualitative solubility profile can be inferred. Benzothiazoles are generally characterized by low solubility in water and higher solubility in organic solvents.[1][2] The presence of two bromine atoms on the benzene ring of this compound is expected to decrease its polarity and further reduce its aqueous solubility while potentially enhancing its solubility in non-polar to moderately polar organic solvents.
Table 1: Qualitative Solubility of Structurally Related 2-Aminobenzothiazoles in Common Organic Solvents
| Solvent | Solvent Polarity (Dielectric Constant at 20°C) | Expected Qualitative Solubility of this compound | Rationale / Notes |
| Water | 80.1 | Very Low / Insoluble | Benzothiazole core is hydrophobic; amine group provides slight polarity.[1][2] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble | Aprotic, highly polar solvent capable of dissolving a wide range of organic compounds.[1] |
| N,N-Dimethylformamide (DMF) | 36.7 | Soluble | Aprotic, polar solvent, effective for dissolving many poorly soluble compounds. |
| Acetonitrile | 37.5 | Moderately Soluble | Aprotic, polar solvent. |
| Ethanol | 24.6 | Sparingly to Moderately Soluble | Protic, polar solvent. Solubility may be enhanced by heating. |
| Methanol | 32.7 | Sparingly to Moderately Soluble | Protic, polar solvent, similar to ethanol. |
| Tetrahydrofuran (THF) | 7.6 | Moderately Soluble | Aprotic, moderately polar solvent.[1] |
| Dichloromethane (DCM) | 9.1 | Moderately to Sparingly Soluble | Non-polar aprotic solvent. |
| Ethyl Acetate | 6.0 | Sparingly Soluble | Moderately polar aprotic solvent.[1] |
| Toluene | 2.4 | Sparingly to Poorly Soluble | Non-polar aprotic solvent. |
| Hexane | 1.9 | Insoluble | Non-polar solvent. |
Note: This table is predictive and based on the solubility of structurally similar compounds. Experimental verification is required.
Experimental Protocol for Solubility Determination
The following section details a standardized experimental protocol for the quantitative determination of the solubility of this compound in organic solvents. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.01 mg)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature water bath or incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker within a constant temperature bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
References
The Benzothiazole Core: A Technical Guide to its Discovery, History, and Therapeutic Evolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole, a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Its unique chemical properties and versatile synthetic accessibility have led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This in-depth technical guide provides a comprehensive overview of the discovery and history of benzothiazole derivatives, detailed experimental protocols for their synthesis, a quantitative analysis of their biological activities, and an exploration of the key signaling pathways they modulate.
Discovery and Historical Milestones
The journey of benzothiazole began in the late 19th century with the pioneering work of German chemist August Wilhelm von Hofmann. In 1879, Hofmann reported the first synthesis of 2-substituted benzothiazoles, laying the foundation for a new class of heterocyclic compounds.[1] His initial work involved the synthesis of 2-phenylbenzothiazole from thiobenzanilide.
Another significant early contribution was the Jacobson synthesis , which involves the oxidative cyclization of a thiobenzanilide using potassium ferricyanide in a basic medium to form the benzothiazole ring.[2] This method proved to be a robust and widely used approach for preparing various substituted benzothiazoles.[1][2]
A timeline of key discoveries highlights the evolution of benzothiazole chemistry and its applications:
-
1879: A.W. von Hofmann reports the first synthesis of 2-substituted benzothiazoles.[1]
-
Late 1880s: The Jacobson synthesis is developed, providing a versatile route to benzothiazole derivatives.[2]
-
1921: The discovery of 2-sulfanylbenzothiazoles as effective vulcanization accelerators for rubber marks a significant industrial application.
-
1967: The parent benzothiazole compound is first isolated from natural sources, specifically American cranberries.
-
Mid to Late 20th Century: The exploration of the pharmacological potential of benzothiazole derivatives begins, leading to the discovery of compounds with diverse biological activities.
-
Late 20th and Early 21st Century: The development and approval of benzothiazole-containing drugs such as Riluzole for amyotrophic lateral sclerosis (ALS) and Pramipexole for Parkinson's disease solidify the therapeutic importance of this scaffold.
Key Synthetic Methodologies
The synthesis of the benzothiazole core and its derivatives has been a subject of extensive research, leading to the development of numerous efficient protocols.
Classical Synthesis: Hofmann and Jacobson Reactions
Hofmann's Synthesis of 2-Phenylbenzothiazole (from Thiobenzanilide)
Jacobson Benzothiazole Synthesis
This method relies on the oxidative cyclization of N-arylthioamides.
-
Experimental Protocol:
-
Dissolve the N-arylthioamide (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add a solution of potassium ferricyanide (K₃[Fe(CN)₆]) (2-3 equivalents) in water.
-
Add a solution of sodium hydroxide or potassium hydroxide to make the reaction mixture basic.
-
Stir the mixture at room temperature or with gentle heating for several hours to days.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product is typically isolated by extraction with an organic solvent, followed by purification using column chromatography or recrystallization.[2]
-
Modern Synthetic Protocols
Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol
The condensation of 2-aminothiophenol with various electrophilic partners is one of the most versatile and widely used methods for synthesizing 2-substituted benzothiazoles.
-
Experimental Protocol (General):
-
Dissolve 2-aminothiophenol (1 equivalent) in a suitable solvent (e.g., ethanol, DMF, or acetic acid).
-
Add the appropriate carboxylic acid, aldehyde, or acyl chloride (1-1.2 equivalents).
-
The reaction may be catalyzed by an acid (e.g., HCl, p-toluenesulfonic acid) or a coupling agent (for carboxylic acids). For aldehydes, an oxidizing agent is often required for the final aromatization step.
-
Heat the reaction mixture under reflux for several hours, monitoring by TLC.
-
After cooling, the product is isolated by filtration (if it precipitates) or by extraction after neutralization and removal of the solvent.
-
Purify the crude product by recrystallization or column chromatography.[3]
-
Synthesis of Riluzole
Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine) is a neuroprotective agent used in the treatment of ALS.
-
Experimental Protocol:
-
Suspend 4-(trifluoromethoxy)aniline (1 equivalent) and ammonium thiocyanate (1.3 equivalents) in acetic acid.
-
Add an oxidizing agent, such as potassium persulfate (1.8 equivalents), to the suspension.
-
Stir the mixture at room temperature for 24 hours, followed by gentle heating at 40°C for 2 hours to ensure completion.
-
Dilute the reaction mixture with water and ethanol.
-
Adjust the pH to 14 with ammonia, which will cause the crude Riluzole to precipitate.
-
Filter the solid, dry it under vacuum, and recrystallize from an ethanol/water mixture to obtain pure Riluzole.[4][5]
-
Synthesis of Pramipexole
Pramipexole ((S)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine) is a dopamine agonist used to treat Parkinson's disease. A scalable synthesis can be achieved via the Fukuyama alkylation protocol.
-
Experimental Protocol (Key Steps):
-
Protection: Convert the crucial intermediate (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole to (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazol-6-yl)-2-nitrobenzenesulfonamide by reacting it with 2-nitrobenzenesulfonyl chloride. This selectively protects the more reactive primary amine.
-
Alkylation: Monoalkylate the sulfonamide intermediate with a propylating agent (e.g., propyl bromide) in the presence of a base like potassium carbonate to introduce the propyl group.
-
Deprotection: Remove the 2-nitrobenzenesulfonyl protecting group using a nucleophile like thioglycolic acid to yield the pramipexole base.
-
Salt Formation: Convert the pramipexole base to its dihydrochloride monohydrate salt by treating an ethanolic solution with gaseous HCl in the presence of a controlled amount of water. The final product is isolated by filtration and drying.[6][7]
-
Quantitative Biological Activity of Benzothiazole Derivatives
The therapeutic potential of benzothiazole derivatives is vast, with significant activity demonstrated in anticancer and antimicrobial applications. The following tables summarize key quantitative data from various studies.
Anticancer Activity
Table 1: In Vitro Anticancer Activity (IC₅₀ values in µM) of Selected Benzothiazole Derivatives
| Compound ID/Description | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 2b (Benzothiazole derivative) | Paraganglioma Cells | Paraganglioma | Comparable to GW6471 | [8] |
| 4l (Benzothiazole derivative) | Pancreatic Cancer Cells | Pancreatic Cancer | Potent (specific value not stated) | [8] |
| Nitro-substituted Benzothiazole (A) | HepG2 | Hepatocellular Carcinoma | 56.98 (24h), 38.54 (48h) | [9] |
| Fluorine-substituted Benzothiazole (B) | HepG2 | Hepatocellular Carcinoma | 59.17 (24h), 29.63 (48h) | [9] |
| Nitrobenzylidene thiazolidine derivative (54) | MCF7 | Breast Cancer | 0.036 | [10] |
| Nitrobenzylidene thiazolidine derivative (54) | HEPG2 | Liver Cancer | 0.048 | [10] |
| Chlorobenzyl indole semicarbazide (55) | HT-29 | Colon Cancer | 0.024 | [10][11] |
| Chlorobenzyl indole semicarbazide (55) | H460 | Lung Cancer | 0.29 | [10][11] |
| Bromopyridine acetamide derivative (29) | SKRB-3 | Breast Cancer | 0.0012 | [10] |
| Bromopyridine acetamide derivative (29) | SW620 | Colon Cancer | 0.0043 | [10] |
| Methoxybenzamide benzothiazole (41) | Various | Multiple | 1.1 - 8.8 | [10] |
| Chloromethylbenzamide benzothiazole (42) | Various | Multiple | 1.1 - 8.8 | [10] |
| Hydrazine based benzothiazole (11) | HeLa | Cervical Cancer | 2.41 | [11] |
| Thiourea containing benzothiazole (3) | U-937 | Leukemia | 16.23 | [11] |
| Compound 6e | HepG2 | Liver Cancer | 10.88 | [12] |
| Compound 6f | HepG2 | Liver Cancer | 10.00 | [12] |
Antimicrobial Activity
Table 2: In Vitro Antimicrobial Activity (MIC values in µg/mL or mM) of Selected Benzothiazole Derivatives
| Compound ID/Description | Microorganism | Activity Type | MIC | Reference |
| Compound 3 | E. coli | Antibacterial | 25-100 µg/mL | [13] |
| Compound 4 | E. coli | Antibacterial | 25-100 µg/mL | [13] |
| Compound 10 | Various Bacteria & Fungi | Antibacterial/Antifungal | 25-200 µg/mL | [13] |
| Compound 12 | Various Bacteria & Fungi | Antibacterial/Antifungal | 25-200 µg/mL | [13] |
| Compound 2j | Various Bacteria | Antibacterial | 0.23–0.94 mg/mL | [14] |
| Compound 2d | Various Fungi | Antifungal | 0.06–0.47 mg/mL | [14] |
| Benzothiazole arylidine derivatives (5a-e) | Various Bacteria & Fungi | Antimicrobial | 4-20 µmol/L | [15] |
| Compound 16c | S. aureus | Antibacterial | 0.025 mM | [16] |
| Compound 16c | S. mutans | Antibacterial | 0.203 mM | [16] |
Signaling Pathways and Mechanisms of Action
The diverse pharmacological effects of benzothiazole derivatives stem from their ability to interact with and modulate various biological targets and signaling pathways. In cancer, several key pathways have been identified as being affected by these compounds.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Certain benzothiazole derivatives have been shown to exert their anticancer effects by inhibiting this pathway.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a critical role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. Some benzothiazole derivatives have demonstrated anti-inflammatory and anticancer activities by inhibiting this pathway.
Conclusion and Future Perspectives
From its initial discovery in the 19th century to its current status as a cornerstone in medicinal chemistry, the benzothiazole scaffold has demonstrated remarkable versatility and therapeutic potential. The continuous development of novel synthetic methodologies has enabled the creation of diverse libraries of benzothiazole derivatives with potent and selective biological activities. The quantitative data presented herein underscore their efficacy as anticancer and antimicrobial agents.
Future research in this field will likely focus on several key areas:
-
Target Identification and Validation: Elucidating the precise molecular targets of bioactive benzothiazole derivatives to understand their mechanisms of action better and to design more selective compounds.
-
Structure-Activity Relationship (SAR) Studies: Continued optimization of the benzothiazole scaffold to enhance potency, selectivity, and pharmacokinetic properties.
-
Drug Delivery and Formulation: Developing novel drug delivery systems to improve the bioavailability and therapeutic index of promising benzothiazole-based drug candidates.
-
Combination Therapies: Investigating the synergistic effects of benzothiazole derivatives with existing therapeutic agents to overcome drug resistance and improve treatment outcomes.
The rich history and promising future of benzothiazole derivatives ensure that they will remain a focal point of research and development in the quest for novel and effective therapies for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of benzothiazoles viaipso substitution of ortho-methoxythiobenzamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. EP2284161A1 - Process for the preparation of riluzole - Google Patents [patents.google.com]
- 5. Process for the preparation of riluzole - Patent 2284161 [data.epo.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. flore.unifi.it [flore.unifi.it]
- 12. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis [mdpi.com]
- 16. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Computational Blueprint for the Exploration of 4,7-Dibromobenzo[d]thiazol-2-amine: A Candidate for Drug Discovery
For Immediate Release
This whitepaper presents a detailed theoretical and computational framework for the comprehensive investigation of 4,7-Dibromobenzo[d]thiazol-2-amine. This molecule, a halogenated derivative of the versatile 2-aminobenzothiazole scaffold, holds significant, yet largely unexplored, potential as a therapeutic agent. This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals, outlining proposed methodologies for its synthesis, characterization, and evaluation as a potential drug candidate. While specific experimental data for this compound is scarce in current literature, this guide leverages established protocols and computational techniques from studies on analogous benzothiazole derivatives to provide a robust starting point for future research.
Introduction: The Benzothiazole Core in Medicinal Chemistry
Benzothiazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. The 2-aminobenzothiazole moiety, in particular, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] These activities include anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antiviral properties.[1][2][3][4] The therapeutic potential of benzothiazole derivatives is often attributed to their ability to act as bioisosteres of natural purines, enabling them to interact with a variety of biological targets, including kinases, enzymes, and DNA.[4][5] The introduction of substituents onto the benzothiazole ring system allows for the fine-tuning of their physicochemical properties and biological activities, making them attractive candidates for drug design and development.[3] The subject of this guide, this compound, with its bromine substitutions at key positions, presents an intriguing profile for investigation, as halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions.
Proposed Research Workflow
A systematic approach is essential to fully characterize the potential of this compound. The following workflow outlines a logical progression from theoretical studies to experimental validation.
Caption: Proposed research workflow for this compound.
Theoretical and Computational Studies
Computational chemistry offers a powerful, resource-efficient approach to predict the properties of a molecule before its synthesis.[6] For this compound, a combination of Density Functional Theory (DFT) and molecular docking simulations is proposed.
Density Functional Theory (DFT) Analysis
DFT calculations can provide fundamental insights into the molecule's geometry, electronic structure, and spectroscopic properties.
Proposed Protocol:
-
Geometry Optimization: The 3D structure of this compound will be optimized using DFT with the B3LYP functional and a 6-311G(d,p) basis set.[6] This level of theory is well-established for providing accurate geometries of organic molecules.
-
Vibrational Frequency Analysis: Following optimization, frequency calculations will be performed to confirm that the structure corresponds to a true energy minimum and to predict the infrared (IR) spectrum.
-
Electronic Properties: Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability.[6]
-
NMR Spectroscopy Prediction: The Gauge-Including Atomic Orbital (GIAO) method will be employed to calculate the 1H and 13C NMR chemical shifts, providing a theoretical benchmark for experimental characterization.[6]
Table 1: Predicted Molecular Properties (Hypothetical Data)
| Parameter | Predicted Value | Significance |
|---|---|---|
| Optimized Total Energy | -value Hartree | Thermodynamic stability |
| HOMO Energy | -value eV | Electron-donating ability |
| LUMO Energy | -value eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | value eV | Chemical reactivity, stability[6] |
| Dipole Moment | value Debye | Polarity, solubility |
Molecular Docking Studies
Based on the known anticancer activity of many 2-aminobenzothiazole derivatives, molecular docking can be used to predict the binding affinity of this compound to various cancer-related protein targets.[7][8][9]
Proposed Protocol:
-
Target Selection: Potential protein targets include kinases such as EGFR, VEGFR-2, and CDK2, which are known to be inhibited by other 2-aminobenzothiazole derivatives.[7]
-
Ligand and Receptor Preparation: The optimized 3D structure of the ligand (from DFT) and the crystal structures of the target proteins (from the Protein Data Bank) will be prepared by adding hydrogen atoms and assigning charges.
-
Docking Simulation: Software such as AutoDock Vina will be used to perform the docking simulations.[9] The simulation will predict the most favorable binding poses of the ligand within the active site of the protein.
-
Binding Analysis: The predicted binding affinity (in kcal/mol) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues will be analyzed.
Table 2: Predicted Binding Affinities from Molecular Docking (Hypothetical Data)
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| EGFR Kinase Domain | -9.2 | Met793, Asp855 |
| VEGFR-2 Kinase Domain | -8.8 | Cys919, Asp1046 |
| CDK2 | -8.5 | Leu83, Lys33 |
Caption: Hypothetical inhibition of a growth factor signaling pathway.
Proposed Experimental Protocols
The theoretical predictions must be validated through experimental synthesis, characterization, and biological testing.
Synthesis
The synthesis of this compound can likely be achieved through the bromination of 2-aminobenzothiazole.
Proposed Protocol:
-
Reaction Setup: 2-aminobenzothiazole is dissolved in a suitable solvent, such as glacial acetic acid.
-
Bromination: A solution of bromine in acetic acid is added dropwise to the reaction mixture at a controlled temperature. The stoichiometry of bromine will be adjusted to favor di-substitution.
-
Workup and Purification: The reaction mixture is poured into water, and the resulting precipitate is filtered, washed, and dried. Purification is achieved through recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Caption: Proposed synthetic workflow for the target molecule.
Spectroscopic Characterization
The structure of the synthesized compound will be confirmed using standard spectroscopic techniques.
Table 3: Expected Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| 1H NMR | Aromatic protons in the range of 7.0-8.0 ppm; a broad singlet for the -NH2 protons. |
| 13C NMR | Aromatic carbons in the range of 110-155 ppm; specific shifts for carbon atoms bonded to bromine. |
| FT-IR (cm-1) | N-H stretching vibrations (~3300-3400); C=N stretching (~1600-1650); C-Br stretching (~500-600). |
| Mass Spec (MS) | A molecular ion peak corresponding to the mass of C7H4Br2N2S, showing a characteristic isotopic pattern for two bromine atoms. |
In Vitro Biological Evaluation
Based on the docking results, the synthesized compound will be screened for its biological activity.
Proposed Protocol (Anticancer Screening):
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) will be used.[8][10]
-
MTT Assay: The antiproliferative activity will be determined using the MTT assay. Cells will be treated with various concentrations of the compound for a specified period (e.g., 48 hours).
-
IC50 Determination: The concentration of the compound that inhibits 50% of cell growth (IC50) will be calculated from the dose-response curves.
Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for the systematic investigation of this compound. By integrating computational predictions with established experimental protocols, this whitepaper paves the way for the exploration of a promising, yet understudied, molecule. The proposed workflow is designed to efficiently characterize its chemical, physical, and biological properties, ultimately aiming to determine its potential as a lead compound in the development of new therapeutic agents. The data and methodologies presented herein, derived from extensive research on the broader benzothiazole class, offer a solid foundation for any research group venturing into the study of this specific derivative.
References
- 1. chemistryjournal.net [chemistryjournal.net]
- 2. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. researchgate.net [researchgate.net]
- 5. 4-Bromobenzo[d]thiazol-2-amine hydrochloride | 1803602-04-1 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4,7-Dibromobenzo[d]thiazol-2-amine as a Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,7-Dibromobenzo[d]thiazol-2-amine is a halogenated heterocyclic compound belonging to the versatile class of 2-aminobenzothiazoles. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its prevalence in a wide array of biologically active molecules. Derivatives of 2-aminobenzothiazole have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. Their mechanism of action often involves the inhibition of key enzymes such as protein kinases and bacterial gyrase. This technical guide provides a comprehensive overview of the synthesis, potential biological applications, and relevant experimental protocols associated with this compound and its related derivatives, serving as a valuable resource for researchers in the field.
Chemical Properties and Synthesis
Chemical Structure and Properties
The chemical structure and key properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Amino-4,7-dibromobenzothiazole |
| CAS Number | 1208395-00-9 |
| Molecular Formula | C₇H₅Br₂N₂S |
| Molecular Weight | 308.99 g/mol |
| Appearance | White solid (typical) |
| Purity | Typically >95% for research applications |
Synthesis Protocol: Solid-Phase Synthesis
A solid-phase protocol for the synthesis of 2-aminobenzothiazoles, including the 4,7-dibromo derivative, offers advantages in purification and library generation. The following is a representative method:
Experimental Workflow for Solid-Phase Synthesis
Caption: Solid-phase synthesis workflow for this compound.
Methodology:
-
Acyl-isothiocyanate formation: The carboxy-polystyrene resin is treated with oxalyl chloride in dichloromethane (DCE).
-
Isothiocyanate loading: The resulting acyl chloride resin is reacted with tetrabutylammonium thiocyanate (Bu₄NNCS) in a mixture of DCE and tetrahydrofuran (THF).
-
Thiourea formation: The resin-bound acyl-isothiocyanate is then treated with the desired aniline precursor in dimethylformamide (DMF).
-
Cyclization and Bromination: The resulting N-acyl, N'-phenyl-thiourea resin is subjected to cyclization and bromination using bromine in acetic acid.
-
Cleavage: The final product is cleaved from the resin using hydrazine monohydrate in ethanol under microwave irradiation.
-
Purification: The crude product is purified by crystallization or chromatography to yield the desired 2-amino-4,7-dibromobenzothiazole.
Characterization Data:
-
¹H NMR (DMSO-d₆): δ 7.12 (d, J = 8.3 Hz, 1H), 7.39 (d, J = 8.3 Hz, 1H), 8.09 ppm (br s, 2H).
-
¹³C NMR (DMSO-d₆): δ 109.9, 112.1, 124.9, 130.6, 134.0, 151.2, 166.7 ppm.
-
IR (ν): 3470, 3177, 1634, 1530 cm⁻¹.
-
HRMS: Calculated for C₇H₅Br₂N₂S⁺ 306.8533, found 306.8540.
Biological Activity and Potential Applications
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific data for this compound is limited in publicly available literature, the known activities of its analogs suggest several potential research applications.
Anticancer Activity
Many 2-aminobenzothiazole derivatives have been identified as potent anticancer agents. Their mechanisms of action often involve the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.
Potential Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR): Overexpressed in various cancers, making it a key target for cancer therapy.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Plays a critical role in tumor angiogenesis.
-
Phosphoinositide 3-kinase (PI3K): A central node in signaling pathways that regulate cell growth and survival.
Signaling Pathways Potentially Modulated by 2-Aminobenzothiazole Derivatives:
PI3K/Akt Signaling Pathway
Caption: Inhibition of the PI3K/Akt signaling pathway by 2-aminobenzothiazole derivatives.
EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by 2-aminobenzothiazole derivatives.
Caption: Inhibition of bacterial DNA gyrase by 2-aminobenzothiazole derivatives.
Experimental Protocols
The following are representative experimental protocols for evaluating the biological activity of 2-aminobenzothiazole derivatives. These should be adapted and optimized for the specific research question and experimental setup.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific protein kinase.
Methodology:
-
Reagents and Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the test compound dilutions to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Reagents and Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that reduces cell viability by 50%).
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Methodology:
-
Reagents and Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test compound dissolved in DMSO
-
96-well microtiter plates
-
-
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Prepare serial twofold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visually inspect the plates for microbial growth (turbidity).
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Conclusion
This compound represents a valuable building block for the synthesis of novel bioactive compounds. The broader class of 2-aminobenzothiazoles has been extensively explored, revealing significant potential as inhibitors of key cellular targets in cancer and infectious diseases. This technical guide provides a foundation for researchers to explore the synthesis and biological evaluation of this compound and its derivatives. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted and could lead to the development of novel therapeutic agents.
Methodological & Application
Application Notes and Protocols: 4,7-Dibromobenzo[d]thiazol-2-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4,7-Dibromobenzo[d]thiazol-2-amine as a versatile building block in the design and synthesis of novel organic compounds with potential therapeutic applications. The benzothiazole scaffold is a prominent feature in many biologically active molecules, exhibiting a wide range of activities, including anticancer and antimicrobial properties.[1][2] The presence of two bromine atoms at the 4 and 7 positions, coupled with an amino group at the 2-position, offers multiple reaction sites for structural modification and the exploration of chemical space.
This document outlines key synthetic transformations, including Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, and provides representative data on the biological activities of related benzothiazole derivatives.
Key Synthetic Applications
This compound serves as a valuable scaffold for the synthesis of a diverse array of derivatives through several key reaction pathways. The bromine atoms at the 4 and 7 positions are amenable to substitution, allowing for the introduction of various aryl, heteroaryl, and alkyl groups.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties at the 4 and 7 positions. The general scheme involves the reaction of the dibromo-benzothiazole with a boronic acid or ester in the presence of a palladium catalyst and a base.[3][4]
Stille Coupling: The Stille reaction provides an alternative and often complementary method to the Suzuki-Miyaura coupling for C-C bond formation. It utilizes organotin reagents and a palladium catalyst. This method can be particularly useful when the corresponding boronic acid is unstable or difficult to access.[5][6]
Nucleophilic Aromatic Substitution (SNA r)
The electron-deficient nature of the benzothiazole ring system, further enhanced by the two bromine atoms, facilitates nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at the 4 and/or 7 positions. The regioselectivity of the substitution can often be controlled by tuning the reaction conditions.[5]
Experimental Protocols
The following protocols are generalized procedures based on the synthesis of derivatives from structurally similar dibromo-heterocyclic compounds. Researchers should optimize these conditions for this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the mono- or diarylation of a dibrominated aromatic substrate.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid or pinacol ester (1.1-2.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to a temperature ranging from 80 to 110 °C and stir for 4 to 24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
General Protocol for Stille Cross-Coupling
This protocol outlines a general procedure for the Stille coupling of a dibrominated substrate.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the desired organostannane reagent (1.1-2.2 equiv.) in a dry, degassed solvent such as toluene or DMF.
-
Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(PPh₃)₂ (0.05 equiv.).
-
Reaction Execution: Heat the mixture to a temperature between 80 and 120 °C and stir for 12 to 48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a saturated aqueous solution of KF to quench the remaining organotin reagent and stir for 1 hour. Filter the resulting precipitate and extract the filtrate with an organic solvent. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel.
General Protocol for Nucleophilic Aromatic Substitution
This protocol provides a general method for the substitution of the bromine atoms with a nucleophile.
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in a polar aprotic solvent such as DMSO or DMF, add the nucleophile (e.g., a secondary amine, 2.0-3.0 equiv.) and a base if necessary (e.g., K₂CO₃ or Et₃N, 2.0 equiv.).
-
Reaction Execution: Heat the reaction mixture at a temperature ranging from 80 to 150 °C for 12 to 24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous layer with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following tables summarize the biological activities of various benzothiazole derivatives, demonstrating the potential of this scaffold in drug discovery. The data presented is for structurally related compounds and should be considered as a guide for the potential of derivatives synthesized from this compound.
Table 1: Anticancer Activity of Benzothiazole Derivatives (IC₅₀ values in µM)
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzothiazole-Thiazolidinedione Hybrid (4a) | HCT-116 (Colon) | 5.61 | [7] |
| Benzothiazole-Thiazolidinedione Hybrid (4a) | HEPG-2 (Liver) | 7.92 | [7] |
| Benzothiazole-Thiazolidinedione Hybrid (4a) | MCF-7 (Breast) | 3.84 | [7] |
| Benzothiazole-Cyanothiouracil Hybrid (8a) | HCT-116 (Colon) | 13.89 | [7] |
| Benzothiazole-Cyanothiouracil Hybrid (8a) | HEPG-2 (Liver) | 18.10 | [7] |
| Benzothiazole-Cyanothiouracil Hybrid (8a) | MCF-7 (Breast) | 10.86 | [7] |
| Indole-based Benzothiazole (12) | HT29 (Colon) | 0.015 | [8][9] |
| Indole-based Benzothiazole (12) | H460 (Lung) | 0.28 | [8][9] |
| Naphthalimide-Benzothiazole Derivative (67) | HT-29 (Colon) | 3.47 | [9] |
| Naphthalimide-Benzothiazole Derivative (67) | A549 (Lung) | 3.89 | [9] |
| Naphthalimide-Benzothiazole Derivative (67) | MCF-7 (Breast) | 5.08 | [9] |
| 2-Aminobenzothiazole-Thiadiazole Hybrid (20) | HepG2 (Liver) | 9.99 | [10] |
| 2-Aminobenzothiazole-Thiadiazole Hybrid (20) | HCT-116 (Colon) | 7.44 | [10] |
| 2-Aminobenzothiazole-Thiadiazole Hybrid (20) | MCF-7 (Breast) | 8.27 | [10] |
| 2-Aminobenzothiazole Derivative (13) | HCT116 (Colon) | 6.43 | [10] |
| 2-Aminobenzothiazole Derivative (40) | A549 (Lung) | 3.55 | [10] |
| 2-Aminobenzothiazole Derivative (40) | MCF-7 (Breast) | 3.17 | [10] |
Table 2: Antimicrobial Activity of Benzothiazole Derivatives (MIC values)
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thiazol-2-amine Derivative (8C) | E. coli | 6.25 | [11][12] |
| Thiazol-2-amine Derivative (8C) | S. typhi | 25 | [11][12] |
| Thiazol-2-amine Derivative (8C) | P. aeruginosa | 25 | [11][12] |
| Benzothiazole Pyrazolone Derivative (16c) | S. aureus | 0.025 mM | [13] |
| Benzothiazole Derivative (72b) | S. aureus | 6.25 | [14] |
| Benzothiazole Derivative (72c) | E. coli | 6.25 | [14] |
| Furan Benzothiazole Derivative (107b) | S. cerevisiae | 1.6 µM | [14] |
| Furan Benzothiazole Derivative (107d) | S. cerevisiae | 3.13 µM | [14] |
| 2,6-disubstituted Benzothiazole (130a) | M. catarrhalis | 4 | [14] |
| Copper-Thiazole Complex (Tz-02) | P. aeruginosa | 1 | [15] |
Visualizations
Synthetic Workflows
Caption: Suzuki-Miyaura cross-coupling reaction workflow.
Caption: Stille cross-coupling reaction workflow.
Caption: Nucleophilic aromatic substitution (SNAr) workflow.
Representative Signaling Pathway
Many 2-aminobenzothiazole derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. The following diagram illustrates a simplified generic kinase signaling pathway that can be a target for such inhibitors.
References
- 1. 4-Bromobenzo[d]thiazol-2-amine hydrochloride | 1803602-04-1 | Benchchem [benchchem.com]
- 2. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine [mdpi.com]
- 6. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. flore.unifi.it [flore.unifi.it]
- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 4,7-Dibromobenzo[d]thiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 4,7-Dibromobenzo[d]thiazol-2-amine and its derivatives. This class of compounds holds significant promise in drug discovery, with demonstrated potential as antimicrobial and anticancer agents. The following sections outline the synthetic procedures, present key quantitative data, and illustrate the experimental workflows and potential mechanisms of action.
Introduction
The 2-aminobenzothiazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of bromine atoms at the 4 and 7 positions of the benzothiazole ring offers strategic handles for further chemical modification, allowing for the exploration of a wide chemical space to optimize pharmacological properties. Derivatives of this compound have been investigated for their potential to interact with various biological targets, including enzymes and DNA.[1]
Data Presentation
Synthesis Yields
The following table summarizes representative yields for the synthesis of the parent compound, 2-Amino-4,7-dibromobenzothiazole, via a solid-phase methodology and its subsequent derivatization.
| Compound | Synthesis Method | Yield (%) | Reference |
| 2-Amino-4,7-dibromobenzothiazole | Solid-Phase Synthesis | 53 | [2] |
| N-Acyl-4,7-dibromobenzo[d]thiazol-2-amine | Acylation with Acid Chlorides | 50-80 | [3] |
| N-Alkyl-4,7-dibromobenzo[d]thiazol-2-amine | Reductive Amination | 40-70 | |
| 4-Aryl-7-bromobenzo[d]thiazol-2-amine | Suzuki Cross-Coupling | 40-75 | [4] |
Biological Activity
Derivatives of brominated 2-aminobenzothiazoles have shown promising activity against various cancer cell lines and microbial pathogens. The following tables summarize some of these findings.
Anticancer Activity of Brominated Benzo[d]thiazol-2-amine Derivatives
| Compound Derivative | Cell Line | Activity Metric | Value | Reference |
| Thiazole Derivative | MCF-7 | IC50 (µM) | 2.57 | [5] |
| Thiazole Derivative | HepG2 | IC50 (µM) | 7.26 | [5] |
| Benzo[d]thiazol-2-amine Derivative | HER Enzyme | Docking Score (kcal/mol) | -10.4 | [1] |
Antimicrobial Activity of Brominated Benzo[d]thiazol-2-amine Derivatives
| Compound Derivative | Microbial Strain | Activity Metric | Value (µg/mL) | Reference |
| Thiazole Derivative | S. aureus | MIC | 78.125 | |
| Thiazole Derivative | E. coli | MIC | 78.125 | |
| Dichloropyrazole-benzothiazole | Gram-positive strains | MIC | 0.0156–0.25 | [6] |
| Dichloropyrazole-benzothiazole | Gram-negative strains | MIC | 1–4 | [6] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 2-Amino-4,7-dibromobenzothiazole
This protocol is adapted from a traceless solid-supported method for the synthesis of 2-aminobenzothiazoles.[2]
Materials:
-
Carboxy-polystyrene resin
-
Oxalyl chloride
-
Tetrabutylammonium thiocyanate (Bu4NNCS)
-
2,5-Dibromoaniline
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid
-
Bromine (Br2)
-
Hydrazine monohydrate
-
Ethanol
Procedure:
-
Resin Preparation:
-
Swell carboxy-polystyrene resin in DCM.
-
Treat the resin with oxalyl chloride in DCM to form the corresponding acid chloride.
-
React the resin-bound acid chloride with Bu4NNCS in a mixture of DCM and THF to yield the resin-bound acyl-isothiocyanate.
-
-
Thioureido Linkage Formation:
-
Treat the resin-bound acyl-isothiocyanate with 2,5-dibromoaniline in DMF at room temperature overnight to form the N-acyl, N'-(2,5-dibromophenyl)-thiourea resin.
-
-
Cyclization and Bromination:
-
Suspend the thiourea resin in acetic acid.
-
Add a solution of bromine (6 equivalents) in acetic acid and stir at room temperature for 16 hours. This step facilitates the cyclization to the benzothiazole ring and ensures bromination at the 4 and 7 positions.
-
-
Cleavage from Resin:
-
Wash the resin thoroughly with DMF, acetone, and methanol.
-
Treat the resin with hydrazine monohydrate in ethanol under microwave irradiation at 150°C for 30 minutes to cleave the product from the solid support.
-
Filter the resin and concentrate the filtrate to obtain the crude 2-Amino-4,7-dibromobenzothiazole.
-
-
Purification:
-
Purify the crude product by recrystallization from ethanol to yield a white solid.
-
Protocol 2: Synthesis of N-Acyl-4,7-dibromobenzo[d]thiazol-2-amine Derivatives
This protocol describes the acylation of the 2-amino group.
Materials:
-
2-Amino-4,7-dibromobenzothiazole
-
Appropriate acid chloride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or 1,4-Dioxane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve 2-Amino-4,7-dibromobenzothiazole in anhydrous DCM or 1,4-dioxane.
-
Add a slight excess of pyridine or triethylamine to the solution.
-
-
Acylation:
-
Slowly add the desired acid chloride (1.1 equivalents) to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Protocol 3: Synthesis of 4-Aryl-7-bromobenzo[d]thiazol-2-amine Derivatives via Suzuki Cross-Coupling
This protocol outlines a method for the derivatization of one of the bromine atoms via a Suzuki cross-coupling reaction.[4]
Materials:
-
2-Amino-4,7-dibromobenzothiazole
-
Appropriate arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine 2-Amino-4,7-dibromobenzothiazole, the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).
-
Degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Add the degassed solvent (and water if required for the chosen base).
-
-
Coupling Reaction:
-
Heat the reaction mixture to 80-100°C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product. The regioselectivity of the reaction may vary depending on the specific substrate and reaction conditions.
-
Visualizations
The following diagrams illustrate the synthetic workflow and a potential mechanism of action for the synthesized compounds.
Caption: Synthetic workflow for this compound and its derivatives.
Caption: Potential mechanisms of action for this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Thiazolo- and 7,8-Dihydrothiazolo[4,5-e]benzoisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,7-Dibromobenzo[d]thiazol-2-amine in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Dibromobenzo[d]thiazol-2-amine is a versatile heterocyclic compound with significant potential in the field of material science, particularly in the development of advanced organic electronic materials. Its unique structure, featuring a benzothiazole core functionalized with two bromine atoms and an amino group, makes it an excellent building block for the synthesis of novel conjugated polymers and functional small molecules. The bromine atoms serve as reactive sites for cross-coupling reactions, enabling polymerization and molecular elaboration, while the 2-amino group can be used to fine-tune the electronic properties and introduce further functionality.
The benzothiazole moiety is known for its interesting electronic and optical properties, making it a valuable component in materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] For drug development professionals, the benzothiazole scaffold is a common feature in pharmacologically active molecules, suggesting that polymers or materials derived from this compound could find applications in biosensors, drug delivery systems, or as bioactive materials.[2]
Potential Applications in Material Science
The primary application of this compound in material science is as a monomer for the synthesis of donor-acceptor (D-A) conjugated copolymers. The electron-deficient nature of the benzothiazole ring system, which can be further modulated by the amino group, allows it to be paired with electron-rich (donor) monomers to create polymers with tailored electronic band gaps and charge transport characteristics.[3]
-
Organic Light-Emitting Diodes (OLEDs): Polymers incorporating the this compound unit can be designed to have specific emission colors and high quantum efficiencies, making them suitable for use in the emissive layer of OLED devices.
-
Organic Photovoltaics (OPVs): As a component of the active layer in OPV cells, polymers derived from this monomer can contribute to efficient light absorption and charge separation, crucial for high power conversion efficiencies.
-
Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the benzothiazole core can promote intermolecular π–π stacking in the solid state, leading to high charge carrier mobilities in OFETs.[4]
-
Biosensors: The amino group on the benzothiazole ring can be functionalized with biorecognition elements (e.g., enzymes, antibodies), allowing for the development of sensitive and selective electrochemical or fluorescent biosensors.
Experimental Protocols
The following are representative protocols for the use of this compound in the synthesis of conjugated polymers via Suzuki cross-coupling. These protocols are based on established methods for similar brominated heterocyclic monomers.[5][6]
Protocol 1: Synthesis of a Donor-Acceptor Copolymer via Suzuki Polymerization
This protocol describes the synthesis of a copolymer of this compound with a diboronic ester derivative of a donor monomer (e.g., a fluorene or thiophene-based unit).
Materials:
-
This compound (Monomer A)
-
Donor monomer diboronic ester (e.g., 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene) (Monomer B)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask, add this compound (1 mmol), the donor monomer diboronic ester (1 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (10 mL) and anhydrous DMF (2 mL) to the flask via syringe.
-
In a separate flask, prepare a 2 M aqueous solution of K₂CO₃ and degas it by bubbling with argon for 30 minutes.
-
Add the K₂CO₃ solution (2 mL) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere for 48 hours.
-
After cooling to room temperature, pour the reaction mixture into methanol (200 mL) to precipitate the polymer.
-
Filter the polymer and wash it with methanol and then water to remove any remaining catalyst and salts.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.
-
Precipitate the chloroform fraction in methanol, filter, and dry the final polymer product under vacuum.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1208395-00-9 |
| Molecular Formula | C₇H₅Br₂N₂S |
| Molecular Weight | 308.99 g/mol |
| Appearance | Off-white to yellow solid |
| Purity | >95% |
Table 2: Representative Optoelectronic Properties of a Benzothiazole-based Copolymer
| Property | Value |
| Number Average Molecular Weight (Mₙ) | 15 - 30 kDa |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| UV-Vis Absorption (λₘₐₓ, solution) | 400 - 550 nm |
| UV-Vis Absorption (λₘₐₓ, film) | 420 - 580 nm |
| Photoluminescence (λₑₘ, solution) | 500 - 650 nm |
| HOMO Level | -5.2 to -5.8 eV |
| LUMO Level | -3.0 to -3.6 eV |
| Electrochemical Band Gap | 1.6 - 2.2 eV |
Note: The values in Table 2 are representative and will vary depending on the specific comonomer used in the polymerization.
Visualizations
Polymer Synthesis Workflow
Caption: Workflow for the synthesis of a donor-acceptor polymer.
Hypothetical Biosensor Application Logic
Caption: Logic for a hypothetical biosensor application.
References
- 1. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. or.niscpr.res.in [or.niscpr.res.in]
Troubleshooting & Optimization
Technical Support Center: Purification of 4,7-Dibromobenzo[d]thiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4,7-Dibromobenzo[d]thiazol-2-amine. The following information is based on established purification techniques for analogous brominated aromatic amines and benzothiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two most common and effective methods for the purification of this compound are recrystallization and column chromatography. A preliminary workup involving liquid-liquid extraction may also be beneficial to remove inorganic impurities and highly polar or non-polar side products.
Q2: What are the likely impurities in a crude sample of this compound?
Common impurities can include:
-
Unreacted starting materials: Depending on the synthetic route, this could be a less-brominated benzothiazole amine precursor.
-
Over-brominated side products: Formation of tri-brominated or other poly-brominated species.
-
Isomeric impurities: Depending on the directing effects of the substituents, other dibromo-isomers may be formed.
-
Residual brominating agent and acids: Traces of reagents like bromine or hydrobromic acid from the reaction.
-
Tarry polymeric materials: Often formed in small amounts in aromatic substitution reactions.
Q3: Which solvents are recommended for recrystallization?
For compounds similar to this compound, polar aprotic solvents are often a good starting point. Ethanol is a commonly used solvent for the recrystallization of related bromobenzothiazole amines.[1] Other solvents to consider, or to use in co-solvent systems, include methanol, isopropanol, and ethyl acetate. The ideal solvent or solvent system should fully dissolve the compound at an elevated temperature and allow for the formation of well-defined crystals upon cooling, while leaving impurities dissolved in the mother liquor.
Q4: My compound is still impure after a single recrystallization. What should I do?
If a single recrystallization does not yield a product of sufficient purity, you can try a second recrystallization. Ensure the crystals from the first round are completely dry before proceeding. Alternatively, you can employ a different purification technique, such as column chromatography, which separates compounds based on their differential adsorption to a stationary phase.
Q5: What are the recommended conditions for column chromatography?
For the column chromatography of brominated aromatic compounds, silica gel is a common stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The optimal ratio of these solvents will depend on the specific impurities present. It is advisable to first determine the ideal solvent system using thin-layer chromatography (TLC).
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing. | The cooling process is too rapid, or the solvent is too non-polar for the impurities, causing them to precipitate with the product. | Slow down the cooling rate by allowing the flask to cool to room temperature before placing it in an ice bath. Try a more polar solvent or a co-solvent system. |
| Very low or no crystal formation upon cooling. | The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used. | Reduce the amount of solvent used to dissolve the crude product. Try a less polar solvent in which the compound has lower solubility. Partially evaporate the solvent to concentrate the solution. |
| Crystals are colored despite the pure compound being white/off-white. | Colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may reduce your overall yield. |
| Purity does not improve significantly after recrystallization. | The main impurity has very similar solubility properties to the desired product. | Consider a different purification method, such as column chromatography, which separates based on polarity rather than solubility. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the desired compound from an impurity (spots overlap on TLC). | The polarity of the eluent is not optimal. The impurity may be an isomer with very similar polarity. | Adjust the solvent system. A less polar eluent will generally increase the separation between spots. For isomers, a very slow gradient elution or the use of a different solvent system (e.g., dichloromethane/methanol) may be necessary. Preparative HPLC could also be an option for difficult separations. |
| The compound is not eluting from the column. | The eluent is not polar enough to move the compound through the silica gel. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
| The compound streaks on the TLC plate and the column. | The compound may be acidic or basic and is interacting strongly with the silica gel. The sample may be overloaded on the column. | Add a small amount (0.5-1%) of a modifier to the eluent. For an amine like this compound, adding triethylamine can help to reduce streaking. Ensure you are not loading too much crude material onto the column. |
| The purified fractions are still contaminated with a less polar impurity. | The column was run too quickly, or the fractions were collected too broadly. | Run the column with a slower flow rate to allow for better equilibration and separation. Collect smaller fractions to better isolate the pure compound. |
Experimental Protocols
General Workup Procedure (Based on related compounds)
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The reaction mixture is then carefully poured into a beaker containing a 1% aqueous solution of HCl.
-
The resulting mixture is extracted with a suitable organic solvent, such as dichloromethane (CH₂Cl₂) or ethyl acetate.
-
The organic layer is separated, washed several times with water, and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Protocol for Recrystallization from Ethanol
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the smallest volume of solvent necessary to achieve dissolution at the boiling point of the solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution to remove any insoluble impurities (and charcoal, if used).
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol for Column Chromatography
-
Prepare the column: A glass column is packed with silica gel as a slurry in the initial, least polar eluent.
-
Prepare the sample: The crude product is dissolved in a minimal amount of the column solvent or a slightly more polar solvent. Alternatively, for less soluble compounds, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Load the column: The prepared sample is carefully loaded onto the top of the silica gel bed.
-
Elute the column: The eluent is passed through the column, and fractions are collected. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity. For this compound, a starting eluent could be a mixture of hexane and ethyl acetate (e.g., 9:1), with the proportion of ethyl acetate gradually increasing.
-
Monitor the fractions: The composition of the collected fractions is monitored by TLC to identify those containing the pure product.
-
Combine and evaporate: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Quantitative Data Summary
The following tables provide hypothetical data based on typical purification outcomes for similar compounds. Actual results may vary depending on the reaction scale and the nature of the impurities.
Table 1: Recrystallization Data
| Parameter | Before Purification | After Recrystallization (1x) | After Recrystallization (2x) |
| Purity (by HPLC) | ~85% | ~95% | >98% |
| Yield | N/A | 70-85% | 50-70% (overall) |
| Appearance | Brownish solid | Off-white solid | White crystalline solid |
Table 2: Column Chromatography Data
| Parameter | Before Purification | After Column Chromatography |
| Purity (by HPLC) | ~85% | >99% |
| Yield | N/A | 60-80% |
| Appearance | Brownish solid | White solid |
Visualized Workflows
Caption: A logical workflow for troubleshooting the purification of this compound.
References
Technical Support Center: Synthesis of 4,7-Dibromobenzo[d]thiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,7-Dibromobenzo[d]thiazol-2-amine.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction to synthesize this compound resulted in a mixture of products with different bromination patterns. What are the likely byproducts?
A1: The direct bromination of 2-aminobenzothiazole to achieve 4,7-disubstitution is a common synthetic route. However, due to the directing effects of the amino and thiazole ring systems, the formation of a mixture of regioisomers is a frequent issue. The most common byproducts are other dibrominated isomers and polybrominated species.
Potential Byproducts:
-
Regioisomers:
-
5,7-Dibromobenzo[d]thiazol-2-amine
-
4,5-Dibromobenzo[d]thiazol-2-amine
-
6-Bromo- and other monobrominated intermediates
-
-
Polybrominated Species:
-
4,5,7-Tribromobenzo[d]thiazol-2-amine
-
The formation of these byproducts is highly dependent on the reaction conditions, including the stoichiometry of the brominating agent, reaction temperature, and solvent.
Q2: I am observing a significant amount of a tribrominated byproduct in my reaction mixture. How can I minimize its formation?
A2: The formation of 4,5,7-Tribromobenzo[d]thiazol-2-amine is a classic example of over-bromination. This typically occurs when an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the molar equivalents of the brominating agent (e.g., Br₂, NBS). Start with a stoichiometric amount and incrementally adjust if the conversion is low.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the desired product is the major component.
-
Temperature Control: Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity.
-
Slow Addition: Add the brominating agent dropwise or in portions over a period of time to maintain a low concentration in the reaction mixture.
Q3: My final product is difficult to purify, and I suspect the presence of multiple isomers. What purification strategies are recommended?
A3: The separation of closely related isomers of dibrominated 2-aminobenzothiazoles can be challenging due to their similar polarities.
Recommended Purification Techniques:
-
Column Chromatography: This is the most effective method. A careful selection of the stationary phase (e.g., silica gel with different particle sizes) and a gradient elution with a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) can effectively separate the isomers.
-
Recrystallization: If a significant amount of a single byproduct is present, fractional recrystallization might be a viable option. Experiment with different solvent systems to find one that selectively precipitates the desired product.
-
Preparative HPLC: For high-purity requirements, preparative HPLC can be employed, although it is less scalable.
Q4: Are there alternative synthetic strategies to improve the regioselectivity of the bromination?
A4: Yes, to circumvent the challenges of direct bromination, consider a multi-step approach that introduces the bromo groups in a more controlled manner.
Alternative Strategy:
-
Start with a pre-functionalized aniline: Begin with an aniline precursor that already contains the desired bromine substitution pattern.
-
Cyclization: Cyclize the substituted aniline to form the benzothiazole ring. A common method is the reaction with potassium thiocyanate in the presence of an oxidizing agent. This approach ensures the bromine atoms are in the correct positions from the start.
Data Presentation
The following table summarizes the potential impact of reaction parameters on the product distribution in the synthesis of this compound.
| Parameter | Impact on Byproduct Formation | Recommendation |
| Brominating Agent Equiv. | High equivalence leads to over-bromination (tribromo byproduct). | Use 2.0-2.2 equivalents and monitor reaction progress. |
| Reaction Temperature | Higher temperatures can decrease selectivity and increase byproduct formation. | Maintain a controlled temperature, typically between 0°C and room temperature. |
| Reaction Time | Prolonged reaction times can lead to the formation of thermodynamically more stable, but undesired, isomers or over-bromination. | Monitor the reaction by TLC/LC-MS and quench upon completion. |
| Solvent | Solvent polarity can influence the reactivity and selectivity of the bromination. | Acetic acid is a common solvent; however, exploring less polar solvents might improve selectivity in some cases. |
Experimental Protocols
Protocol 1: Direct Bromination of 2-Aminobenzothiazole
-
Dissolve 2-aminobenzothiazole (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of bromine (2.1 eq) in glacial acetic acid dropwise over 1-2 hours, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into a beaker of ice water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Mandatory Visualization
Caption: Synthetic pathway and common byproducts in the synthesis of this compound.
Overcoming challenges in the bromination of benzothiazole-2-amines
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges during the bromination of benzothiazole-2-amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the bromination of benzothiazole-2-amines?
A1: Researchers often face challenges with regioselectivity, leading to a mixture of brominated isomers. Other common issues include low yields, over-bromination (di- or tri-substitution), and competing side reactions such as ring bromination in polar solvents.[1] At high temperatures, particularly when using sulfuric acid, sulfonation of the benzene ring can also occur.[2]
Q2: Which brominating agents are suitable for benzothiazole-2-amines?
A2: Several brominating agents can be used, each with its own advantages and disadvantages. Common choices include:
-
Elemental Bromine (Br₂): Often used in solvents like acetic acid or chloroform.[3][4] It is a strong brominating agent but can be hazardous to handle and may lead to over-bromination.
-
N-Bromosuccinimide (NBS): A milder and easier-to-handle alternative to liquid bromine. It can offer better control over the reaction.[1]
-
Benzyltrimethylammonium tribromide (PhCH₂NMe₃Br₃): An electrophilic bromine source that can be used under mild conditions and may minimize the formation of brominated side products.[5]
Q3: How does the solvent choice affect the bromination reaction?
A3: The solvent plays a crucial role in the outcome of the bromination. Polar solvents can favor competing ring bromination reactions.[1] For example, while acetic acid is commonly used, less polar solvents might be employed to improve selectivity.[1][3] The choice of solvent can also impact the solubility of the starting material and the reaction rate.
Q4: Where does bromination typically occur on the benzothiazole-2-amine ring?
A4: Electrophilic substitution on the benzothiazole ring is complex. The position of bromination is influenced by the reaction conditions and the substituents already present on the ring. The amino group at the 2-position is an activating group, but the exact position of bromination on the benzene ring (positions 4, 5, 6, or 7) can vary, leading to challenges in regioselectivity.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Brominated Product | - Incomplete reaction. - Sub-optimal reaction temperature. - Inefficient brominating agent. | - Monitor the reaction using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature; some reactions may proceed better at room temperature overnight, while others may require gentle heating.[3] - Experiment with a different brominating agent (e.g., switch from NBS to elemental bromine if the reaction is sluggish, or vice versa for better control). |
| Formation of Multiple Brominated Products (Poor Regioselectivity) | - Highly reactive brominating agent. - Reaction conditions favoring multiple substitutions. | - Use a milder brominating agent like NBS.[1] - Carefully control the stoichiometry of the brominating agent; use 1.0-1.1 equivalents for mono-bromination. - Adjust the reaction temperature; lower temperatures often increase selectivity. |
| Over-bromination (Di- or Tri-brominated Products) | - Excess of brominating agent. - Prolonged reaction time. | - Reduce the amount of the brominating agent to one equivalent or slightly less. - Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed or the desired product is maximized. |
| Presence of Unwanted Side Products (e.g., Ring Bromination) | - Use of a highly polar solvent. | - Switch to a less polar solvent to disfavor competing ring bromination.[1] |
| Starting Material Decomposition | - Harsh reaction conditions (e.g., high temperature, strong acid). | - Employ milder reaction conditions. For instance, use a catalytic amount of a bromine compound instead of stoichiometric amounts in strong acid.[2] - Consider alternative synthetic routes that introduce the bromo-substituent before the formation of the benzothiazole ring. |
Experimental Protocols
Protocol 1: Bromination using Elemental Bromine in Acetic Acid
This protocol is a classical method for the bromination of 2-aminobenzothiazoles.
-
Dissolution: Dissolve the substituted 2-aminobenzothiazole (1 equivalent) in glacial acetic acid.
-
Cooling: Cool the solution in an ice bath to between -3°C and 0°C. To prevent solidification of the acetic acid, careful temperature control is necessary.
-
Bromine Addition: While shielding the reaction from light, add a solution of elemental bromine (1.1 equivalents) dissolved in glacial acetic acid dropwise. Maintain the temperature below 0°C during the addition.
-
Reaction: After the addition is complete, remove the light shield and allow the mixture to slowly warm to room temperature. Let the reaction stir overnight.
-
Work-up: Quench the reaction by carefully adding sodium hydroxide pellets and ice until the pH reaches 11. Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Adapted from a general procedure for the synthesis of 2-aminobenzothiazole derivatives.[6]
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This method offers a milder alternative to using elemental bromine.
-
Setup: In a round-bottom flask, combine the 2-aminobenzothiazole (1 equivalent), N-bromosuccinimide (1.1 equivalents), and a suitable solvent like 1,2-dimethoxyethane (DME).
-
Reaction: Stir the mixture at ambient temperature for 24 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, and evaporate the solvent. Purify the residue by column chromatography.
Based on a general protocol for N-halosuccinimide-mediated oxidative cyclization which can be adapted for bromination.[1]
Data Summary
| Brominating Agent | Solvent | Temperature | Typical Yield | Key Considerations |
| Elemental Bromine (Br₂) | Acetic Acid | 0°C to RT | Moderate to Good | Can be hazardous; risk of over-bromination and side reactions.[3][6] |
| N-Bromosuccinimide (NBS) | 1,2-Dimethoxyethane (DME) | Ambient | Moderate to Excellent | Milder and safer to handle; can improve selectivity.[1] |
| Benzyltrimethylammonium tribromide | Various | Mild | Good | May minimize the formation of brominated side products.[5] |
Visual Guides
Caption: General experimental workflow for the bromination of benzothiazole-2-amines.
Caption: Troubleshooting logic for common issues in benzothiazole-2-amine bromination.
References
- 1. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. facm.ucl.ac.be [facm.ucl.ac.be]
Improving the regioselectivity of reactions with 4,7-Dibromobenzo[d]thiazol-2-amine
Welcome to the technical support center for reactions involving 4,7-Dibromobenzo[d]thiazol-2-amine. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals improve the regioselectivity of their reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing regioselectivity in cross-coupling reactions with this compound?
A1: The regioselectivity of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, on this compound is a multifactorial issue. The primary determinants include:
-
Electronic Effects: The 2-amino group is an electron-donating group, which influences the electron density of the aromatic ring. This can affect the relative reactivity of the C4 and C7 positions. In analogous systems like 4,7-dibromobenzo[d][1][2][3]thiadiazole, nucleophilic substitution occurs selectively at the 4-position, suggesting it is more electrophilic.[4][5]
-
Steric Hindrance: The proximity of the bromine atom to the fused thiazole ring can influence the approach of the catalyst and coupling partners. The C4-Br bond is generally considered more sterically hindered than the C7-Br bond.
-
Catalyst and Ligand System: The choice of palladium precursor and, more importantly, the phosphine ligand is critical. Bulky, electron-rich ligands can favor reaction at the less sterically hindered position. The ratio of palladium to the ligand can also impact the nature of the active catalytic species, which in turn can switch the site of reaction.[2]
-
Reaction Conditions: The base, solvent, temperature, and reaction time can all be tuned to favor one regioisomer over the other. The cation of the base has been shown to influence site-selectivity in related dihalogenated heteroarenes.[2]
Q2: Which bromine atom (at C4 or C7) is generally more reactive in palladium-catalyzed cross-coupling reactions?
A2: Predicting the more reactive site is complex and highly dependent on the reaction type and conditions. In many dihalogenated heterocycles, the position closest to a heteroatom (in this case, C4 is closer to the sulfur and nitrogen of the thiazole ring) is often more reactive due to electronic activation.[1][3] However, the electron-donating 2-amino group will also influence the reactivity. In the absence of direct comparative studies on this compound, empirical determination through screening of reaction conditions is the most reliable approach.
Q3: Can I achieve selective mono-functionalization, or will I always get a mixture of products?
A3: Achieving selective mono-functionalization is possible but challenging. Studies on the closely related 4,7-dibromobenzo[d][1][2][3]thiadiazole have shown that while some coupling partners lead to non-selective reactions, others provide a single mono-isomer.[5][6] Careful selection of the catalyst, ligands, and reaction parameters is essential to minimize the formation of di-substituted byproducts and to favor one regioisomer.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: My reaction yields a mixture of 4-aryl and 7-aryl isomers with low regioselectivity.
-
Possible Cause 1: Suboptimal Ligand Choice.
-
Solution: The ligand plays a crucial role in determining the regioselectivity. Screen a panel of phosphine ligands with varying steric bulk and electronic properties. For instance, bulky, electron-rich ligands like XPhos, SPhos, or tBuXPhos may favor reaction at the less sterically hindered C7 position. Conversely, less bulky ligands like PPh₃ might show less selectivity.
-
-
Possible Cause 2: Inappropriate Base or Solvent.
-
Solution: The choice of base can influence the outcome. Experiment with different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The cation of the base can affect the transmetalation step and, consequently, the regioselectivity.[2] Similarly, screen various solvents like dioxane, toluene, and DMF, as solvent polarity can impact the reaction pathway.
-
-
Possible Cause 3: Electronic Properties of the Boronic Acid.
-
Solution: The electronic nature of the boronic acid can influence selectivity. In a related system, electron-rich coupling partners (like carbazole and indoline boronic acids) led to poor selectivity, while less electron-rich partners (phenyl and thienyl boronic acids) gave a single mono-isomer.[5][6] If possible, consider modifying the electronics of your coupling partner.
-
Problem: I am observing significant amounts of di-substituted product.
-
Possible Cause 1: Stoichiometry of Reagents.
-
Solution: Reduce the equivalents of the boronic acid to slightly less than one equivalent (e.g., 0.95 eq). This will favor mono-arylation by limiting the availability of the coupling partner after the first substitution has occurred.
-
-
Possible Cause 2: High Reaction Temperature or Long Reaction Time.
-
Solution: High temperatures and long reaction times can promote the second coupling reaction. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the desired mono-substituted product is maximized. Consider lowering the reaction temperature.
-
Buchwald-Hartwig Amination
Problem: The C-N coupling reaction is not proceeding, or the yield is very low.
-
Possible Cause 1: Catalyst Inhibition or Deactivation.
-
Solution: The 2-amino group on the benzothiazole core can potentially coordinate to the palladium center and inhibit catalysis. It is crucial to use a robust catalyst system. Modern, bulky phosphine ligands (e.g., BrettPhos, RuPhos) are designed to promote reductive elimination and resist catalyst deactivation.[7] Ensure that the reagents and solvent are anhydrous and that the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Possible Cause 2: Ineffective Base.
-
Solution: Buchwald-Hartwig aminations typically require a strong, non-nucleophilic base to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. If these are not effective, consider other bases like K₃PO₄ or Cs₂CO₃.
-
-
Possible Cause 3: Low Reactivity of the Amine.
-
Solution: Primary amines are generally more reactive than secondary amines. For less reactive amines, more forcing conditions (higher temperature, longer reaction time) or a more active catalyst system may be required.
-
Problem: I am getting a mixture of regioisomers.
-
Solution: Similar to the Suzuki reaction, regioselectivity can be tuned by modifying the reaction parameters.
-
Ligand Screening: Test a variety of bulky alkylphosphine or ferrocenylphosphine ligands.
-
Solvent and Base Optimization: Screen different combinations of solvents (e.g., toluene, dioxane, THF) and bases.
-
Temperature Control: Lowering the reaction temperature may increase the kinetic selectivity for one position over the other.
-
Data and Protocols
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dibrominated Heterocycles
Note: These are starting points based on analogous systems and may require optimization for this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp. (°C) | Substrate | Outcome/Yield | Reference |
| Pd₂(dba)₃ (1.5) | SPhos (6) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 4,7-dibromobenzo[c][1][2][8]thiadiazole | Mono-arylated product, high yield | [9] |
| Pd(PPh₃)₄ (10) | - | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 7-bromo-4-substituted-1H-indazole | C7-arylated product, moderate to good yields | [10] |
| Pd₂(dba)₃ (10) | - | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 2'-bromo-2-aryl benzothiazole | Ligand-free coupling, good to excellent yields | [11] |
Experimental Protocol: General Starting Point for Mono-Suzuki Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), the arylboronic acid (0.95 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 6 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., Dioxane/H₂O 10:1).
-
Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
Visualizations
Logical Workflow for Optimizing Regioselectivity
References
- 1. Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel D-A-π-A1 Type Organic Sensitizers from 4,7-Dibromobenzo[d][1,2,3]thiadiazole and Indoline Donors for Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of 4,7-Dibromobenzo[d]thiazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and scale-up of 4,7-Dibromobenzo[d]thiazol-2-amine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most widely applicable and scalable method for the synthesis of substituted 2-aminobenzothiazoles is the reaction of the corresponding aniline with a thiocyanate salt and bromine. For this compound, the recommended starting material is 2,5-dibromoaniline, which undergoes oxidative cyclization in the presence of potassium thiocyanate and bromine.
Q2: Are there alternative synthetic strategies for producing this compound?
A2: Yes, alternative methods for the synthesis of the 2-aminobenzothiazole scaffold include the cyclization of phenylthioureas. However, this often requires the prior synthesis of the thiourea from the corresponding aniline, adding a step to the overall process. Direct bromination of 2-aminobenzothiazole is another possibility, but controlling the regioselectivity to obtain the desired 4,7-dibromo isomer is challenging and may lead to a mixture of products, making it less suitable for large-scale production.
Q3: What are the primary safety concerns when synthesizing this compound?
A3: The synthesis involves several hazardous materials. Bromine is highly corrosive, toxic, and a strong oxidizing agent, requiring careful handling in a well-ventilated fume hood. Acetic acid is also corrosive. The toxicity of the final product, this compound, has not been extensively studied, and it should be handled with care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The melting point of the purified compound can also be a good indicator of purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Incorrect stoichiometry of reagents. 4. Insufficient reaction temperature. | 1. Monitor the reaction by TLC or HPLC to confirm the consumption of starting material. 2. Ensure the reaction temperature is maintained and that the workup procedure is not overly harsh. 3. Carefully check the molar equivalents of 2,5-dibromoaniline, potassium thiocyanate, and bromine. 4. If the reaction is sluggish, consider a modest increase in reaction temperature, monitoring for side product formation. |
| Formation of Multiple Products (Impure Product) | 1. Over-bromination of the aromatic ring. 2. Formation of isomeric byproducts. 3. Hydrolysis of the amino group or other functionalities. | 1. Ensure slow, controlled addition of the bromine solution, especially at larger scales. 2. While the use of 2,5-dibromoaniline should favor the desired isomer, purification by column chromatography or recrystallization may be necessary to remove any minor isomers. 3. Use anhydrous solvents and minimize exposure to water during the reaction and workup. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the workup solvent. 2. Oily or tarry product instead of a solid. 3. Co-precipitation of inorganic salts. | 1. If the product is water-soluble, extract with a suitable organic solvent. 2. An oily product may indicate the presence of impurities. Attempt to purify a small sample by column chromatography to isolate the desired compound, which may then crystallize. Trituration with a non-polar solvent like hexane can also help induce crystallization. 3. Ensure the product is thoroughly washed with water to remove any residual potassium or ammonium salts. |
| Reaction Stalls Before Completion | 1. Deactivation of the bromine. 2. Poor solubility of starting materials. | 1. Ensure that the reaction is protected from moisture, which can react with bromine. 2. While acetic acid is a common solvent, for larger scales, ensuring adequate stirring and potentially a slightly higher temperature can help with solubility issues. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative method based on the general synthesis of 2-aminobenzothiazoles. Optimization may be required for specific applications and scales.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Molar Equivalents |
| 2,5-Dibromoaniline | 250.93 | 10.0 g | 1.0 |
| Potassium Thiocyanate | 97.18 | 11.6 g | 3.0 |
| Bromine | 159.81 | 3.2 mL (10.0 g) | 1.57 |
| Glacial Acetic Acid | 60.05 | 200 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Deionized Water | - | As needed | - |
| Ethanol | - | For recrystallization | - |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 2,5-dibromoaniline (1.0 eq) and potassium thiocyanate (3.0 eq) in glacial acetic acid.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.57 eq) in glacial acetic acid. Cool the reaction mixture in an ice bath and add the bromine solution dropwise over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Carefully pour the reaction mixture into a beaker of ice water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Isolation: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with deionized water to remove any inorganic salts.
-
Purification: Recrystallize the crude solid from ethanol to yield pure this compound.
DOT Diagram of the Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationships in Troubleshooting
DOT Diagram of Troubleshooting Logic:
Technical Support Center: Suzuki Coupling of Dibromobenzothiazoles
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of dibromobenzothiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the Suzuki coupling of dibromobenzothiazoles?
Low yields in Suzuki coupling reactions involving dibromobenzothiazoles can stem from several factors:
-
Poor Catalyst Performance: The choice of palladium catalyst and ligand is critical. Sterically hindered dibromobenzothiazoles may require specific, bulky, and electron-rich phosphine ligands to facilitate the oxidative addition step. In some cases, a ligand-free approach using a palladacycle-forming catalyst precursor like Pd₂(dba)₃ can be effective.[1]
-
Inefficient Base: The base plays a crucial role in the transmetalation step. The solubility and strength of the base are important. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System Issues: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often employed to dissolve both the organic and inorganic reagents. The ratio of the solvents can affect the reaction's efficiency.
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, leading to reduced yields. These include:
-
Protodeboronation: The boronic acid reagent can be hydrolyzed back to the corresponding arene, especially at elevated temperatures and in the presence of a strong base.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.
-
Dehalogenation: The dibromobenzothiazole can lose one or both bromine atoms without coupling.
-
Q2: How can I control the regioselectivity to obtain either the mono- or di-substituted benzothiazole?
Achieving selective mono- or di-arylation of dibromobenzothiazoles depends on carefully controlling the reaction conditions:
-
Stoichiometry of the Boronic Acid: Using a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the boronic acid relative to the dibromobenzothiazole will favor mono-arylation. To promote di-arylation, a larger excess of the boronic acid (e.g., 2.5 equivalents or more) is typically required.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor the formation of the mono-substituted product. Pushing the reaction for longer durations and at higher temperatures will increase the likelihood of the second coupling event occurring.
-
Catalyst and Ligand: The nature of the catalyst and ligand can influence the relative rates of the first and second coupling reactions. For some systems, specific catalysts can provide higher selectivity for mono-arylation.
Q3: What are the key experimental parameters to consider for a successful Suzuki coupling with dibromobenzothiazoles?
-
Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen, which can deactivate the palladium catalyst. It is crucial to degas the solvent and reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.
-
Purity of Reagents: The purity of the dibromobenzothiazole, boronic acid, catalyst, ligand, and base is essential. Impurities can interfere with the catalytic cycle and lead to lower yields or side reactions.
-
Stirring: Efficient stirring is important, especially in biphasic solvent systems, to ensure proper mixing of the reagents and catalyst.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Incorrect base or solvent. 3. Reaction temperature is too low. 4. Poor quality of reagents. 5. Insufficient degassing. | 1. Try a different palladium precursor (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃). Consider using a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). For hindered substrates, a ligand-free approach with Pd₂(dba)₃ might be effective.[1] 2. Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF/water). 3. Gradually increase the reaction temperature. 4. Ensure all reagents are pure and dry. 5. Thoroughly degas the solvent and reaction mixture with an inert gas. |
| Formation of Significant Side Products | 1. Protodeboronation: High temperature, prolonged reaction time, or strong base. 2. Homocoupling of boronic acid: Presence of oxygen. 3. Dehalogenation: Presence of water or other proton sources. | 1. Use a milder base (e.g., K₂CO₃), lower the reaction temperature, or shorten the reaction time. Consider using a boronic ester (e.g., pinacol ester) which can be more stable. 2. Ensure the reaction is performed under a strict inert atmosphere. 3. Use anhydrous solvents and ensure all reagents are dry. |
| Poor Regioselectivity (mixture of mono- and di-substituted products) | 1. Incorrect stoichiometry of the boronic acid. 2. Reaction time is too long or temperature is too high for mono-substitution. | 1. For mono-substitution, use 1.0-1.2 equivalents of boronic acid. For di-substitution, use at least 2.5 equivalents. 2. Monitor the reaction by TLC or LC-MS and stop it once the desired product is maximized. For mono-arylation, try lowering the temperature. |
| Difficulty in Product Purification | 1. Presence of closely eluting byproducts (e.g., homocoupled product). 2. Residual palladium catalyst. | 1. Optimize the reaction conditions to minimize side product formation. Use a different chromatography solvent system or consider recrystallization. 2. After the reaction, consider a workup step with a palladium scavenger. |
Quantitative Data
The following table summarizes the yields for the Suzuki coupling of a dibromobenzothiadiazole (a close analog of dibromobenzothiazole) with various thiophene derivatives, illustrating the feasibility of both mono- and di-substitution.
Table 1: Suzuki Coupling of 4,8-Dibromobenzo[1,2-d:4,5-d']bis([1][2][3]thiadiazole) with (Het)arylboronic Esters [1]
| Entry | Boronic Ester | Product | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 2-(2-Ethylhexyl)thiophene-5-boronic acid pinacol ester | Mono-substituted | Pd(OAc)₂ (5) / P(t-Bu)₂Me·HBF₄ (10) | K₃PO₄ | Toluene | 24 | 65 |
| 2 | 2-(2-Ethylhexyl)thiophene-5-boronic acid pinacol ester | Di-substituted | Pd(OAc)₂ (10) / P(t-Bu)₂Me·HBF₄ (20) | K₃PO₄ | Xylene | 48 | 78 |
| 3 | Thiophene-2-boronic acid pinacol ester | Mono-substituted | Pd(OAc)₂ (5) / SPhos (10) | K₃PO₄ | Toluene | 24 | 55 |
| 4 | Thiophene-2-boronic acid pinacol ester | Di-substituted | Pd(OAc)₂ (10) / SPhos (20) | K₃PO₄ | Xylene | 48 | 72 |
The following table presents data for a ligand-free Suzuki coupling of a sterically hindered 2-aryl-2'-bromobenzothiazole, demonstrating the effectiveness of this approach.
Table 2: Ligand-Free Suzuki Coupling of 2-(2-Bromophenyl)benzothiazole with Phenylboronic Acid [1]
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (10) | Na₂CO₃ | EtOH/H₂O | Reflux | 4 | 2 |
| 2 | Pd(OAc)₂ (10) | Na₂CO₃ | Dioxane/H₂O | Reflux | 4 | 65 |
| 3 | Pd₂(dba)₃ (10) | Na₂CO₃ | Dioxane/H₂O | Reflux | 4 | 83 |
| 4 | Pd₂(dba)₃ (10) | - | Dioxane/H₂O | Reflux | 4 | 75 |
Experimental Protocols
General Procedure for Ligand-Free Suzuki Coupling of a Monobromobenzothiazole Derivative[1]
-
To an oven-dried round-bottom flask, add the bromobenzothiazole derivative (1.0 eq), the arylboronic acid (1.1 eq), Pd₂(dba)₃ (0.1 eq), and sodium carbonate (2.0 eq).
-
Add dioxane and water in a 2:1 ratio (e.g., 6 mL dioxane and 3 mL water).
-
Degas the mixture by bubbling argon through the solution for 5 minutes.
-
Heat the reaction mixture to reflux under an argon atmosphere for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yield
References
- 1. Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Enhancing the solubility of 4,7-Dibromobenzo[d]thiazol-2-amine for biological assays
Technical Support Center: 4,7-Dibromobenzo[d]thiazol-2-amine
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for enhancing the aqueous solubility of this compound for use in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic compound that, like many drug-like molecules, is expected to have low aqueous solubility.[1] Compounds of this nature are often crystalline powders that are more readily soluble in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol than in aqueous buffers.[2][3] Poor aqueous solubility is a common challenge for over 70% of new chemical entities in development.[4]
Q2: Why is enhancing the solubility of this compound critical for biological assays?
A2: For a compound to be accurately evaluated in a biological assay, it must be fully dissolved in the assay buffer. Poor solubility can lead to several issues, including:
-
Compound Precipitation: The compound may fall out of solution, leading to an unknown and lower effective concentration.[5][6]
-
Inaccurate Potency Measurement: Underestimation of biological activity (falsely high IC50 values) because the actual concentration of the dissolved compound is lower than the nominal concentration.[6]
-
Erratic and Irreproducible Results: Precipitation can cause variability between wells and experiments.[6][7]
-
False Negatives: A potentially active compound may appear inactive if it does not reach its target due to poor solubility.[6]
Q3: What are the primary strategies for improving the solubility of a weakly basic compound like this compound?
A3: The primary strategies involve modifying the solvent environment. Key methods include:
-
pH Adjustment: As an amine-containing compound, its solubility can often be increased by lowering the pH of the aqueous buffer to protonate the amine group, forming a more soluble salt.[8][9]
-
Use of Co-solvents: Incorporating a small percentage of a water-miscible organic solvent (co-solvent) like DMSO or ethanol can significantly increase solubility.[10][11]
-
Inclusion Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic molecules.[12][13]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the compound, increasing its solubility in aqueous media.[8][9]
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
A4: The concentration of DMSO should be kept as low as possible, typically well below 1% (v/v). Many studies show that DMSO concentrations above 1-2% can induce cytotoxic effects or interfere with cellular processes, confounding assay results.[14][15] It is crucial to determine the tolerance of your specific cell line to the final concentration of any solvent used and to maintain a consistent solvent concentration across all wells, including controls.[15][16]
Troubleshooting Guide
Q5: My compound precipitated after I diluted my DMSO stock into the aqueous assay buffer. What should I do?
A5: This is a common issue known as kinetic solubility limitation. Here is a workflow to address it:
Caption: Troubleshooting workflow for compound precipitation.
Steps to follow:
-
Lower the Concentration: The simplest first step is to test a lower final concentration of the compound.
-
Optimize Co-solvent: If possible, slightly increase the percentage of your organic co-solvent (e.g., from 0.5% to 1% DMSO), but first verify that this higher concentration is not toxic to your cells.[14]
-
Modify pH: For this compound, which contains a basic amine group, lowering the pH of your buffer (e.g., from 7.4 to 6.5) can increase solubility.[17] Ensure the pH change does not affect your assay's biological components.
-
Use Solubilizing Agents: Consider pre-complexing the compound with a solubilizing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) before adding it to the assay buffer.[12]
Q6: The IC50 value for my compound is highly variable between experiments. Could this be a solubility issue?
A6: Yes, poor solubility is a primary cause of inconsistent results.[6] If the compound precipitates to varying degrees in different experiments, the effective concentration at the biological target will fluctuate, leading to variable IC50 values. Always visually inspect your assay plates (if possible) for signs of precipitation. Performing a kinetic solubility test (see Protocol 1) under your specific assay conditions can help diagnose the problem.[18]
Q7: I am not seeing any biological activity, but I suspect my compound should be active. How can I confirm solubility isn't the issue?
A7: This could be a false-negative result due to the compound not being sufficiently soluble to reach a therapeutic concentration.[6]
-
Measure Kinetic Solubility: Use a nephelometric or UV-based assay to determine the compound's solubility limit in your exact assay buffer (See Protocol 1).[18]
-
Test Below Solubility Limit: Re-run the assay at concentrations well below the measured solubility limit.
-
Use a Positive Control: Ensure the assay is performing correctly by running a known active compound with good solubility.[5]
Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assessment
This protocol provides a general method to estimate the solubility of a compound in a specific buffer, mimicking the dilution from a DMSO stock.
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Assay Buffer: Use the exact aqueous buffer intended for your biological assay (e.g., PBS, pH 7.4).
-
Serial Dilution: In a 96-well clear-bottom plate, add 198 µL of the assay buffer to the first column and 100 µL to the subsequent columns.
-
Add Compound: Add 2 µL of the 10 mM DMSO stock to the first column (final concentration: 100 µM, 1% DMSO). Mix thoroughly by pipetting.
-
Create Dilution Series: Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. This creates a concentration range (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
Incubate: Incubate the plate at room temperature for 1-2 hours to allow for equilibration and potential precipitation.
-
Measure Turbidity: Read the plate on a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm or 700 nm) to detect light scattering from precipitated particles.
-
Determine Solubility Limit: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to a buffer/DMSO control.
Protocol 2: Enhancing Solubility with pH Modification
This protocol details how to test the effect of pH on compound solubility.
Methodology:
-
Prepare Buffers: Prepare a series of biologically compatible buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4). Common buffers include MES (for acidic pH) and HEPES or Phosphate buffers (for neutral pH).
-
Prepare Compound Slurry: Add an excess amount of solid this compound to a small volume (e.g., 1 mL) of each buffer in separate vials. The goal is to create a saturated solution.
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Sample and Dilute: Carefully remove a known volume of the supernatant without disturbing the pellet. Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.
-
Quantify: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method such as HPLC-UV or LC-MS.
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH to determine the optimal pH for solubilization.
Solubility Data Summary
The following table presents representative solubility data for a model benzothiazole amine compound in common solvent systems. This data is for illustrative purposes to guide solvent selection. Actual values for this compound must be determined experimentally.
| Solvent System | pH | Temperature (°C) | Expected Solubility Range (µg/mL) | Notes |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | < 1 | Very low solubility is expected in neutral aqueous buffers.[3] |
| PBS + 1% DMSO | 7.4 | 25 | 1 - 10 | A small amount of co-solvent provides a modest increase.[10] |
| Acetate Buffer | 5.0 | 25 | 10 - 50 | Lowering the pH increases the solubility of the amine-containing compound.[8][9] |
| PBS + 5% HP-β-Cyclodextrin | 7.4 | 25 | 50 - 200 | Cyclodextrins can significantly enhance aqueous solubility through complexation.[12][19] |
| 100% DMSO | N/A | 25 | > 10,000 | High solubility in pure organic solvents is typical for creating concentrated stock solutions.[2] |
| 100% Ethanol | N/A | 25 | > 1,000 | Good solubility, but can be more toxic to cells than DMSO at equivalent percentages.[14][20] |
Experimental Workflow Diagram
The following diagram outlines a logical workflow for preparing this compound for a biological assay.
Caption: Standard workflow for compound preparation and solubility check.
References
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromobenzo[d]thiazol-2-amine hydrochloride | 1803602-04-1 | Benchchem [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. brieflands.com [brieflands.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 16. research-portal.uu.nl [research-portal.uu.nl]
- 17. Effect of pH and modifier-concentration on the solvent extraction of molybdenum with an alkyl amine [inis.iaea.org]
- 18. researchgate.net [researchgate.net]
- 19. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Minimizing impurities in the synthesis of 4,7-Dibromobenzo[d]thiazol-2-amine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 4,7-Dibromobenzo[d]thiazol-2-amine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent method is the direct bromination of 2-aminobenzothiazole using elemental bromine in a suitable solvent system, such as acetic acid. This electrophilic aromatic substitution reaction targets the 4 and 7 positions on the benzothiazole ring. Another common approach involves the cyclization of appropriately substituted anilines with a thiocyanate source in the presence of bromine.
Q2: What are the primary impurities encountered in this synthesis?
The main impurities are typically mono-brominated isomers (4-bromo-, 5-bromo-, 6-, and 7-bromobenzo[d]thiazol-2-amine) and poly-brominated byproducts (e.g., 4,5,7-tribromobenzo[d]thiazol-2-amine). The formation of these impurities is highly dependent on the reaction conditions. Inadequate control of stoichiometry and temperature can lead to incomplete bromination or over-bromination.
Q3: Why is regioselectivity a challenge in the bromination of 2-aminobenzothiazole?
The 2-amino group is an activating group, and the thiazole ring influences the electron density of the fused benzene ring. This can lead to bromination at multiple positions. Achieving selective di-bromination at the 4 and 7 positions requires careful control of the reaction conditions to favor the desired isomer over other possibilities.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
For reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective method. For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for identifying and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used to estimate the purity of the sample.
Q5: Are there alternative brominating agents to elemental bromine?
Yes, N-Bromosuccinimide (NBS) can be used as a brominating agent, sometimes in the presence of a strong acid catalyst. While often considered a milder brominating agent, its reactivity and selectivity can be tuned by the reaction conditions. For some substrates, NBS may offer better control over the extent of bromination.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 4,7-dibromo product | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of brominating agent. - Product loss during work-up and purification. | - Monitor the reaction by TLC until the starting material is consumed. - Optimize the reaction temperature; too low may slow the reaction, too high may promote side reactions. - Use a slight excess of the brominating agent. - Optimize the extraction and recrystallization or chromatography procedures. |
| Presence of significant amounts of mono-brominated impurities | - Insufficient reaction time or temperature. - Inadequate amount of brominating agent. | - Increase the reaction time and/or temperature. - Ensure at least two equivalents of the brominating agent are used per equivalent of 2-aminobenzothiazole. |
| Formation of tri-bromo or other poly-brominated byproducts | - Excess of brominating agent. - Reaction temperature is too high. - Prolonged reaction time. | - Carefully control the stoichiometry of the brominating agent. - Lower the reaction temperature. - Monitor the reaction closely and stop it once the di-bromo product is maximized. |
| Product is difficult to purify from byproducts | - Similar polarity of the desired product and impurities. | - For recrystallization, screen various solvent systems. - For column chromatography, use a shallow gradient of the eluent and consider using a high-resolution silica gel. |
| Reaction does not proceed to completion | - Poor quality of reagents or solvents. - Presence of moisture in the reaction. | - Use freshly distilled solvents and high-purity reagents. - Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere if necessary. |
Quantitative Data
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Amino-4,7-dibromobenzothiazole
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminobenzothiazole | Bromine | Acetic Acid | Not specified | Not specified | 53 | [Solid-Phase Synthesis of 2-Aminobenzothiazoles.[1]](--INVALID-LINK--) |
Note: Detailed quantitative data on the impact of varying reaction conditions on impurity profiles for this specific synthesis is limited in publicly available literature. The provided data is based on a reported successful synthesis.
Experimental Protocols
Synthesis of 2-Amino-4,7-dibromobenzothiazole
This protocol is adapted from the literature for the synthesis of 2-Amino-4,7-dibromobenzothiazole.[1]
Materials:
-
2-Aminobenzothiazole
-
Glacial Acetic Acid
-
Bromine
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Ethanol
Procedure:
-
Dissolve 2-aminobenzothiazole in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (at least 2 equivalents) in glacial acetic acid to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture into a beaker containing ice water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 2-Amino-4,7-dibromobenzothiazole as a white solid.
Characterization Data:
-
Yield: 53%
-
Melting Point: 266-267 °C
-
¹H NMR (DMSO-d₆): δ 7.12 (d, J = 8.3 Hz, 1H), 7.39 (d, J = 8.3 Hz, 1H), 8.09 ppm (br s, 2H)
-
¹³C NMR (DMSO-d₆): δ 109.9, 112.1, 124.9, 130.6, 134.0, 151.2, 166.7 ppm
Visualizations
Caption: Synthetic pathway for this compound and common impurity formation.
Caption: A logical workflow for troubleshooting the synthesis and purification process.
References
Validation & Comparative
Characterization of 4,7-Dibromobenzo[d]thiazol-2-amine: A Comparative Guide to its Spectroscopic Analysis
For Immediate Release
This guide provides a comprehensive overview of the analytical techniques used to characterize the novel compound 4,7-Dibromobenzo[d]thiazol-2-amine. Aimed at researchers, scientists, and professionals in drug development, this document outlines the expected outcomes from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses. Due to the limited availability of experimental data for the title compound, this guide presents a predictive analysis based on structurally analogous compounds: 2-aminobenzothiazole and 4-bromobenzo[d]thiazol-2-amine.
Predictive Spectroscopic Data
The structural characterization of this compound is critical for its application in medicinal chemistry and materials science. The introduction of two bromine atoms to the benzothiazole core is expected to significantly influence its electronic properties and, consequently, its spectroscopic signature.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted to be simple due to the symmetry of the substitution pattern. The two aromatic protons at positions 5 and 6 are expected to be chemically equivalent, resulting in a single signal. The amine protons will also give rise to a characteristic signal.
| Compound | Aromatic Protons (ppm) | Amine Protons (ppm) |
| This compound (Predicted) | ~7.5 (s, 2H) | ~5.5-6.0 (s, 2H) |
| 2-Aminobenzothiazole | 7.0-7.6 (m, 4H) | 5.4 (br s, 2H) |
| 4-Bromobenzo[d]thiazol-2-amine | 7.2-8.1 (m, 3H) | 5.5-6.0 (br s, 2H)[1] |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will reflect the carbon framework of the molecule. The bromine and amine substituents will cause characteristic shifts in the signals of the carbon atoms to which they are attached.
| Compound | C2 (ppm) | C4/C7 (ppm) | C5/C6 (ppm) | C3a/C7a (ppm) |
| This compound (Predicted) | ~168 | ~110 | ~125 | ~145 |
| 2-Aminobenzothiazole | 167.4 | 121.6, 123.1 | 126.3, 125.1 | 132.2, 151.1 |
| 4-Bromobenzo[d]thiazol-2-amine | ~167 | ~115 (C-Br) | ~122, ~125, ~128 | ~135, ~152 |
Predicted Mass Spectrometry Data
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern. Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern (M, M+2, M+4).
| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound (Predicted) | 308.92 | 307/309/311 (M+), loss of Br, loss of NH₂, retro-Diels-Alder |
| 2-Aminobenzothiazole | 150.20 | 150 (M+), 123, 108, 96 |
| 4-Bromobenzo[d]thiazol-2-amine | 229.10 | 228/230 (M+), 149, 122[2] |
Experimental Workflow
The characterization of this compound follows a logical workflow, from synthesis to comprehensive spectroscopic analysis.
Caption: Workflow for the synthesis and spectroscopic characterization.
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are standard protocols for the NMR and Mass Spec analysis of benzothiazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent depends on the solubility of the compound.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
The relaxation delay should be set to at least 1 second.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with either an Electron Ionization (EI) or Electrospray Ionization (ESI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
EI-MS Analysis:
-
Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).
-
Use a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
-
ESI-MS Analysis:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters (e.g., spray voltage, capillary temperature) to maximize the signal of the molecular ion.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. For HRMS data, calculate the elemental composition from the accurate mass measurement.
References
A Comparative Guide to the X-ray Crystallographic Analysis of Halogenated 4,7-Dibromobenzo[d]thiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4,7-dibromobenzo[d]thiazol-2-amine and its halogenated derivatives. Due to the limited availability of direct X-ray crystallographic data for this compound in the public domain, this guide focuses on a comparative study of closely related halogenated 2-aminobenzothiazole analogues. The information presented herein is compiled from various scientific publications and databases to offer a valuable resource for researchers in medicinal chemistry and materials science.
The benzothiazole scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of halogen atoms to the benzothiazole ring can significantly influence the molecule's physicochemical properties, including its crystal packing, and in turn, its biological activity. This guide will delve into the synthesis, characterization, and available structural information of these compounds.
Comparative Data of Halogenated 2-Aminobenzothiazole Derivatives
The following table summarizes the available physicochemical data for a selection of halogenated 2-aminobenzothiazole derivatives. This data is crucial for understanding the impact of halogen substitution on the properties of these compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Spectroscopic Data Highlights |
| 2-Amino-4-bromobenzothiazole | C₇H₅BrN₂S | 229.10 | 182-184[1] | 63[1] | ¹H NMR (DMSO-d₆): δ 6.91 (t), 7.41 (d), 7.65 (d), 7.85 (s, NH₂)[1] |
| 2-Amino-5-bromobenzothiazole | C₇H₅BrN₂S | 229.10 | 194-198 | 70 | Not available in search results |
| 2-Amino-4,7-dibromobenzothiazole | C₇H₄Br₂N₂S | 308.00 | 266-267[1] | 53[1] | ¹H NMR (DMSO-d₆): δ 7.12 (d), 7.39 (d), 8.09 (s, NH₂)[1] |
| 2-Amino-4-chlorobenzothiazole | C₇H₅ClN₂S | 184.65 | 203-205 | Not available in search results | Undergoes condensation reaction with 4-acetamidobenzaldehyde. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. Below are generalized experimental protocols for the synthesis and characterization of halogenated 2-aminobenzothiazole derivatives, based on published literature.
Synthesis of Halogenated 2-Aminobenzothiazoles
A common method for the synthesis of 2-aminobenzothiazoles is the oxidative cyclization of arylthioureas.
-
General Procedure for the Synthesis of 2-Amino-4-bromobenzothiazole:
-
To a solution of the appropriate aniline in a suitable solvent such as acetic acid, add potassium thiocyanate.
-
Introduce bromine to the mixture to initiate the oxidative cyclization.
-
The reaction mixture is typically stirred at room temperature for several hours.
-
The product is then isolated by filtration and purified by recrystallization from a solvent like ethanol[1].
-
-
Solid-Phase Synthesis of 2-Aminobenzothiazoles: This method utilizes a resin-bound acyl-isothiocyanate which reacts with a series of anilines. The resulting N-acyl, N'-phenyl-thioureas undergo cyclization to form the 2-aminobenzothiazole scaffold, which is then cleaved from the resin[1].
X-ray Crystallographic Analysis
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.
-
Data Collection: A single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature, often low temperatures like 100 K, to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain accurate atomic positions, bond lengths, and bond angles. The structure of the unsubstituted 2-aminobenzothiazole has been confirmed by X-ray crystallography to be a planar molecule existing in the amine tautomer form[2].
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the synthesis and analysis of 2-aminobenzothiazole derivatives.
References
A Spectroscopic Journey: Unveiling the Characteristics of 4,7-Dibromobenzo[d]thiazol-2-amine and Its Precursors
For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the spectroscopic characteristics of a target molecule and its synthetic intermediates is paramount. This guide provides a detailed comparative analysis of the spectroscopic data for the promising heterocyclic compound, 4,7-Dibromobenzo[d]thiazol-2-amine, and its key precursors: aniline, phenylthiourea, and 2-aminobenzo[d]thiazole. The presented experimental data, summarized in clear tabular formats, alongside detailed experimental protocols and a visual representation of the synthetic pathway, offers a comprehensive resource for the synthesis and characterization of this important scaffold.
Synthetic Pathway Overview
The synthesis of this compound can be conceptualized as a multi-step process beginning from basic precursors. Aniline serves as a fundamental starting block, which can be converted to phenylthiourea. Cyclization of phenylthiourea or direct synthesis from aniline yields the core heterocyclic structure, 2-aminobenzo[d]thiazole. Subsequent electrophilic bromination of this intermediate introduces the two bromine atoms at the 4 and 7 positions of the benzothiazole ring system to yield the final product.
Caption: Synthetic route to this compound from its precursors.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors, facilitating a clear comparison of their characteristic spectral features.
1H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| Aniline | CDCl3 | 7.17 (t, 2H, Ar-H), 6.78 (t, 1H, Ar-H), 6.68 (d, 2H, Ar-H), 3.65 (s, 2H, -NH2) |
| Phenylthiourea | DMSO-d6 | 9.70 (s, 1H, -NH-), 7.40 (d, 2H, Ar-H), 7.33 (t, 2H, Ar-H), 7.12 (t, 1H, Ar-H) |
| 2-Aminobenzo[d]thiazole | DMSO-d6 | 7.65 (d, 1H, Ar-H), 7.43 (d, 1H, Ar-H), 7.22 (t, 1H, Ar-H), 7.01 (t, 1H, Ar-H), 8.12 (s, 2H, -NH2) |
| This compound | DMSO-d6 | 8.09 (br s, 2H, -NH2), 7.39 (d, J = 8.3 Hz, 1H, Ar-H), 7.12 (d, J = 8.3 Hz, 1H, Ar-H)[1] |
13C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| Aniline | CDCl3 | 146.4, 129.3, 118.6, 115.1 |
| Phenylthiourea | DMSO-d6 | 181.1 (C=S), 139.1, 128.8, 124.5, 123.0 |
| 2-Aminobenzo[d]thiazole | DMSO-d6 | 166.5, 153.2, 130.8, 126.0, 121.4, 121.4, 118.5 |
| This compound | DMSO-d6 | 166.7, 151.2, 134.0, 130.6, 124.9, 112.1, 109.9[1] |
Infrared (IR) Spectral Data
| Compound | Sample Phase | Key Absorption Bands (cm-1) |
| Aniline | Neat | 3442, 3360 (N-H stretch), 3050 (Ar C-H stretch), 1619 (N-H bend), 1281 (C-N stretch) |
| Phenylthiourea | KBr | 3400-3100 (N-H stretch), 1600 (C=S stretch), 1540 (N-H bend) |
| 2-Aminobenzo[d]thiazole | KBr | 3420, 3310 (N-H stretch), 3060 (Ar C-H stretch), 1634 (N-H bend), 1572 (C=N stretch) |
| This compound | KBr | 3470, 3177 (N-H stretch), 1634 (N-H bend), 1530 (C=N stretch)[1] |
Mass Spectrometry Data
| Compound | Ionization Mode | [M]+ or [M+H]+ (m/z) |
| Aniline | EI | 93 |
| Phenylthiourea | EI | 152 |
| 2-Aminobenzo[d]thiazole | ESI+ | 151.0324 |
| This compound | HRMS | 306.8540[1] |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducibility and further investigation.
Synthesis of 2-Aminobenzo[d]thiazole
A common method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine in acetic acid.[1]
-
Materials: Substituted aniline, potassium thiocyanate, bromine, glacial acetic acid.
-
Procedure: To a cooled solution of the substituted aniline and potassium thiocyanate in glacial acetic acid, a solution of bromine in glacial acetic acid is added dropwise while maintaining a low temperature. The reaction mixture is stirred, and the resulting precipitate is collected, washed, and recrystallized to yield the 2-aminobenzothiazole derivative.
Synthesis of this compound
The dibromination of 2-aminobenzo[d]thiazole can be achieved through electrophilic aromatic substitution using bromine.
-
Materials: 2-Aminobenzo[d]thiazole, bromine, acetic acid.
-
Procedure: 2-Aminobenzothiazole is dissolved in acetic acid, and a stoichiometric amount of bromine is added. The reaction is stirred at room temperature until completion. The product, this compound, is then isolated by filtration, washed, and purified by recrystallization.[1]
Spectroscopic Analysis
-
1H and 13C NMR: Spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated solvents such as CDCl3 or DMSO-d6. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Solid samples are typically prepared as KBr pellets.
-
Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-Resolution Mass Spectrometry (HRMS) is used for accurate mass determination.
This guide provides a foundational spectroscopic comparison of this compound and its precursors. The presented data and protocols are intended to support researchers in the synthesis, characterization, and further development of novel compounds based on this versatile heterocyclic scaffold.
References
A Comparative Analysis of the Anticancer Properties of Benzothiazole Derivatives
Benzothiazole, a bicyclic heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry due to the diverse biological activities of its derivatives.[1] Extensive research has highlighted the potential of substituted benzothiazoles as potent anticancer agents, effective against a wide array of cancer cell lines.[2][3] This guide provides a comparative overview of the anticancer properties of various benzothiazole derivatives, with a focus on how the nature and position of substituents on the benzothiazole ring influence their cytotoxic activity. The data presented is compiled from numerous studies and aims to inform researchers, scientists, and drug development professionals in the field of oncology.
Comparative Anticancer Activity of Benzothiazole Derivatives
The anticancer efficacy of benzothiazole derivatives is significantly influenced by the type and placement of various functional groups on the benzothiazole core and its appended phenyl rings. The following tables summarize the in vitro cytotoxic activity (IC50 or GI50 values in µM) of representative benzothiazole derivatives against a panel of human cancer cell lines.
| Derivative Class | Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Fluorinated 2-Arylbenzothiazoles | 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.57 | [2] |
| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.4 | [2] | |
| Thiourea Derivatives | N-bis-benzothiazolyl thiocarbamide derivative 3 | U-937 (Leukemia) | 16.23 ± 0.81 | [2] |
| Semicarbazone Derivatives | Indole based hydrazine carboxamide scaffold 12 | HT-29 (Colon) | 0.015 | [2][4] |
| 2-hydroxybenzylidene containing semicarbazide 10 | MDA-MB-231 (Breast) | 0.24 - 0.92 | [2][4] | |
| Chlorobenzyl indole semicarbazide 55 | HT-29 (Colon) | 0.024 | [2] | |
| Imidazole Derivatives | Imidazole based benzothiazole 15 | Various | 10 | [2][5] |
| Pyrimidine Derivatives | Pyridine containing pyrimidine derivative 34 | Colo205 (Colon) | 5.04 | [2][4] |
| Pyrimidine based carbonitrile 36 | Various | Potent Activity | [2] | |
| Benzamide Derivatives | Methoxybenzamide benzothiazole 41 | Various | 1.1 - 8.8 | [2][4] |
| Chloromethylbenzamide benzothiazole 42 | Various | 1.1 - 8.8 | [2][4] | |
| Oxothiazolidine Derivatives | Chlorophenyl oxothiazolidine based benzothiazole 53 | HeLa (Cervical) | 9.76 | [2] |
| Naphthalimide Derivatives | Naphthalimide derivative 66 | HT-29 (Colon) | 3.72 ± 0.3 | [2][4] |
| Naphthalimide derivative 67 | HT-29 (Colon) | 3.47 ± 0.2 | [2][4] | |
| Benzothiazole-2-thiol Derivatives | Pyridinyl-2-amine linked derivative 7e | SKRB-3 (Breast) | 0.0012 | [6] |
| Pyridinyl-2-amine linked derivative 7e | SW620 (Colon) | 0.0043 | [6] | |
| Pyridinyl-2-amine linked derivative 7e | A549 (Lung) | 0.044 | [6] | |
| Pyridinyl-2-amine linked derivative 7e | HepG2 (Liver) | 0.048 | [6] |
Key Mechanistic Insights
Benzothiazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting key cellular processes involved in cancer progression.[7][8] The primary mechanisms of action identified include:
-
Tyrosine Kinase Inhibition: Many benzothiazole derivatives are designed to inhibit specific tyrosine kinases that are overactive in cancer cells, thereby blocking signal transduction pathways responsible for cell growth and proliferation.[7][8]
-
Topoisomerase Inhibition: Some derivatives interfere with the function of topoisomerase enzymes, which are crucial for DNA replication and repair. This leads to DNA damage and ultimately triggers apoptosis in cancer cells.[7][8]
-
Induction of Apoptosis: A common mechanism for many anticancer agents, including benzothiazoles, is the induction of programmed cell death (apoptosis). This can be initiated through various pathways, including the activation of caspases and the generation of reactive oxygen species (ROS).[7][9]
-
Tubulin Polymerization Inhibition: Certain benzothiazole derivatives can bind to the colchicine site of tubulin, disrupting microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis.[10][11]
-
Carbonic Anhydrase Inhibition: Some benzothiazole scaffolds have been shown to inhibit carbonic anhydrases, particularly tumor-associated isoforms, which can contribute to the development of agents effective against hypoxic tumors.[1][2]
Experimental Protocols
The evaluation of the anticancer properties of benzothiazole derivatives typically involves a series of in vitro assays to determine their cytotoxicity and elucidate their mechanism of action. A standard experimental workflow is outlined below.
General Experimental Workflow for Anticancer Evaluation
Caption: General workflow for the synthesis, in vitro screening, and mechanistic evaluation of novel anticancer compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzothiazole derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Signaling Pathways Targeted by Benzothiazole Derivatives
The anticancer activity of benzothiazole derivatives often involves the modulation of critical signaling pathways that regulate cell survival, proliferation, and death. A simplified representation of a common pathway leading to apoptosis is depicted below.
Apoptosis Induction Pathway
Caption: A simplified signaling pathway illustrating the induction of apoptosis by some benzothiazole derivatives.
Conclusion
The benzothiazole scaffold represents a versatile platform for the development of novel anticancer agents. The therapeutic potential of these compounds is highly dependent on the substitution pattern around the core structure. Structure-activity relationship studies have revealed that the introduction of specific moieties, such as fluoro, methoxy, and heterocyclic rings, can significantly enhance cytotoxic activity.[12] The diverse mechanisms of action, including tyrosine kinase inhibition, topoisomerase inhibition, and induction of apoptosis, underscore the broad applicability of benzothiazole derivatives in cancer therapy.[7][8] Further investigation and optimization of these compounds hold promise for the discovery of more potent and selective anticancer drugs.
References
- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. synthesis-and-biological-evaluation-of-novel-benzothiazole-2-thiol-derivatives-as-potential-anticancer-agents - Ask this paper | Bohrium [bohrium.com]
- 7. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 9. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
Navigating the Therapeutic Potential of Benzothiazole Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy
A notable gap in current research exists for the specific in vitro and in vivo efficacy of 4,7-Dibromobenzo[d]thiazol-2-amine derivatives. However, by examining the broader class of halogenated benzothiazol-2-amine compounds, a compelling narrative of their therapeutic promise emerges. This guide provides a comparative overview of the available preclinical data for these derivatives, highlighting their potential as anticancer, antimicrobial, and anti-inflammatory agents.
This analysis synthesizes data from multiple studies to offer researchers, scientists, and drug development professionals a clear perspective on the state of research in this area. While a direct one-to-one comparison of in vitro and in vivo efficacy for a single brominated derivative is not yet available in the public domain, the collective evidence underscores the therapeutic potential of the benzothiazole scaffold and points to promising avenues for future investigation.
In Vitro Efficacy: Halogenated Benzothiazol-2-Amine Derivatives
The in vitro potency of halogenated benzothiazol-2-amine derivatives has been demonstrated across various cancer cell lines and microbial strains. The substitution of halogen atoms, such as chlorine and fluorine, on the benzothiazole ring appears to play a significant role in modulating the biological activity of these compounds.
Anticancer Activity
Several studies have highlighted the cytotoxic effects of halogenated benzothiazol-2-amines against a range of human cancer cell lines. The data, summarized in the table below, showcases the potent anticancer activity of these derivatives, with some compounds exhibiting efficacy in the nanomolar to low micromolar range.
| Compound Name/Description | Cancer Cell Line(s) | IC50/GI50 Values | Reference Compound |
| 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (B7) | A431 (epidermoid carcinoma), A549 (non-small cell lung cancer), H1299 (non-small cell lung cancer) | Significant inhibition of proliferation | Not specified |
| 5,6-difluorosubstituted benzothiazole derivative | Gram-positive pathogens (e.g., Staphylococcus aureus) | Potent inhibitor | Not specified |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 (breast cancer), MDA-MB-231 (breast cancer) | Potent activity | Not specified |
| Thiophene based acetamide bromobenzothiazole derivative | MCF-7 (breast cancer), HeLa (cervical cancer) | IC50: 18.10 µM (MCF-7), 38.85 µM (HeLa) | Not specified |
Antimicrobial Activity
The benzothiazole scaffold is also a promising framework for the development of novel antimicrobial agents. Halogenated derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.
| Compound Name/Description | Microbial Strain(s) | MIC (Minimum Inhibitory Concentration) | Reference Compound |
| 5,6-difluorosubstituted benzothiazole derivative | Gram-positive pathogens | Potent activity | Not specified |
| Amino-benzothiazole Schiff base analogues (46a, 46b) | E. coli, P. aeruginosa | 15.62 µg/ml | Ciprofloxacin |
| Benzothiazole clubbed isatin derivative (41c) | E. coli, P. aeruginosa | 3.1 µg/ml (E. coli), 6.2 µg/ml (P. aeruginosa) | Ciprofloxacin |
In Vivo Efficacy: Exploring the Therapeutic Potential in Animal Models
While in vivo data for the specific halogenated derivatives showing the most promise in vitro is limited, studies on other benzothiazole-2-amine derivatives in animal models provide valuable insights into their potential therapeutic applications, particularly in the realms of anti-inflammatory and neuroprotective activities.
| Compound Name/Description | Animal Model | Therapeutic Area | Key Findings |
| Benzothiazole bearing benzenesulphonamide and carboxamide derivatives (e.g., 17c) | Carrageenan-induced rat paw edema | Anti-inflammatory | Significant inhibition of paw edema |
| 6-nitrobenzo[d]thiazol-2-amine (N3) derivative | PTZ-induced epilepsy in zebrafish | Neuroprotection | Reduced neurodegenerative markers, enhanced antioxidant enzyme activities |
| Oxadiazoles clubbed with Benzothiazole nucleus | Carrageenan-induced rat hind paw edema | Anti-inflammatory | Significant reduction in edema volume |
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally to the animals.
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Signaling Pathways and Mechanisms of Action
The anticancer and anti-inflammatory effects of benzothiazole derivatives are often attributed to their interaction with various cellular signaling pathways.
Anticancer Signaling Pathway
Many anticancer agents, including potentially the benzothiazole derivatives, exert their effects by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.
Caption: Simplified signaling pathways often targeted by anticancer agents.
Anti-inflammatory Signaling Pathway
The anti-inflammatory properties of certain compounds are often mediated by the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of inflammatory signaling pathways such as the NF-κB pathway.
Caption: The NF-κB signaling pathway in inflammation.
Conclusion
While the specific efficacy of this compound derivatives remains to be elucidated, the broader family of halogenated benzothiazol-2-amines demonstrates significant potential as a versatile scaffold for the development of novel therapeutics. The potent in vitro anticancer and antimicrobial activities, coupled with the promising in vivo anti-inflammatory and neuroprotective effects observed in related derivatives, strongly advocate for continued research in this area. Future studies should focus on bridging the gap between in vitro and in vivo data by advancing the most promising halogenated candidates into preclinical animal models to fully assess their therapeutic potential and safety profiles.
Lack of Publicly Available Data for SAR Studies of 4,7-Dibromobenzo[d]thiazol-2-amine Analogs
A comprehensive search of scientific literature and databases has revealed a significant gap in publicly available information regarding the structure-activity relationship (SAR) studies of 4,7-Dibromobenzo[d]thiazol-2-amine analogs.
This lack of available data prevents the creation of a detailed comparison guide as requested. Key components for such a guide, including quantitative biological activity data (e.g., IC50, EC50, or MIC values) for a series of analogs, detailed experimental protocols for their synthesis and biological testing, and elucidated signaling pathways, are not present in the public domain for this particular chemical series.
While the broader class of benzothiazoles has been investigated for various therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents, the influence of the specific 4,7-dibromo substitution pattern on the 2-amino-benzothiazole core remains largely unexplored in published literature.
Therefore, it is not possible to provide a data-driven comparison guide, including tables of quantitative data, detailed experimental protocols, and visualizations of signaling pathways, for the structure-activity relationship of this compound analogs at this time. Researchers and drug development professionals interested in this specific scaffold may need to undertake primary research to establish these crucial SAR insights.
Benchmarking the performance of 4,7-Dibromobenzo[d]thiazol-2-amine-based materials
An Objective Comparison of 4,7-Dibromobenzo[d]thiazol-2-amine-Based Materials for Advanced Applications
This guide provides a comprehensive performance benchmark of materials derived from this compound, offering a comparative analysis against alternative materials in key application areas. The content is tailored for researchers, scientists, and professionals in drug development and materials science, with a focus on presenting objective experimental data, detailed protocols, and clear visual representations of complex processes.
Introduction to this compound
This compound is a heterocyclic compound featuring a benzothiazole core, which is a fusion of a benzene and a thiazole ring. The presence of two bromine atoms and an amine group makes it a versatile building block for the synthesis of a wide range of derivatives with significant potential in medicinal chemistry and organic electronics.[1] The electron-withdrawing nature of the bromine atoms and the electron-donating amine group allow for the fine-tuning of the molecule's electronic and biological properties.[2] Benzothiazole derivatives are known for a wide array of biological activities, including antimicrobial, anticancer, antifungal, antidiabetic, and neuroprotective effects.[3]
Performance in Medicinal Chemistry
Derivatives of the benzothiazole scaffold have shown considerable promise in the development of new therapeutic agents. The unique structural features of this compound allow for interactions with various biological targets.[4]
Antimicrobial Activity
Several studies have highlighted the potent antimicrobial properties of benzothiazole derivatives. These compounds have been shown to be effective against a range of bacterial and fungal strains, with some derivatives exhibiting activity comparable to standard antibiotics.
Table 1: Comparative Antimicrobial Activity of Benzothiazole Derivatives and Alternatives
| Compound/Alternative | Target Organism | Minimum Inhibitory Concentration (MIC) / IC50 | Reference |
| 4-Bromobenzo[d]thiazol-2-amine derivatives | S. aureus, E. coli | IC50 < 10 µM | [4] |
| Norfloxacin (standard antibiotic) | Gram-positive & Gram-negative bacteria | Varies (µg/mL) | [4] |
| Fluconazole (standard antifungal) | Fungal strains | Varies (µg/mL) | [4] |
| 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol | Not specified | Not specified | [4] |
| N-(4-Chlorobenzylidene)-4-(4-bromophenyl)thiazol-2-amine | Not specified | Not specified | [4] |
Anticancer Activity
The benzothiazole core is a privileged scaffold in the design of anticancer agents, targeting various mechanisms involved in tumor growth and proliferation.[5] Derivatives of this compound have been investigated for their potential to interact with key enzymes and proteins in cancer-related signaling pathways, such as the Human Epidermal Growth Factor Receptor (HER).[6]
Table 2: Comparative Anticancer Activity and Target Binding
| Compound/Alternative | Target/Cell Line | Activity/Binding Affinity | Reference |
| Benzo[d]thiazol-2-amine derivative 2 | HER Enzyme | Docking Score: -10.4 kcal/mol | [6] |
| Benzo[d]thiazol-2-amine derivative 3 | HER Enzyme | Docking Score: -9.9 kcal/mol (second best pose) | [6] |
| Riluzole (marketed drug) | Glutamatergic neurotransmission | Neuroprotective | [3] |
| 2-(4-aminophenyl)benzothiazole analogue 7c | MCF-7, MDA 468 human cancer cell lines | Potent and selective activity | [7] |
Performance in Organic Electronics
While the primary focus of this compound has been in medicinal chemistry, its structural similarity to other dibromo-heterocycles used in organic electronics suggests potential applications in this field. Compounds like 4,7-Dibromobenzo[c]-1,2,5-thiadiazole are key monomers in the synthesis of conducting polymers for devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.[8] These molecules often act as electron-accepting units in donor-acceptor polymer architectures.[8]
Table 3: Comparison of Optoelectronic Properties of Benzothiazole-based Materials and Alternatives
| Compound/Material | Application | Key Performance Metric | Reference |
| Benzothiazole-based styryl fluorophores (F1-F5) | OLEDs | D-π-A structure for efficient emission | [9] |
| Pyrene-Benzimidazole Derivative B | Blue OLED Emitter | EQE: 4.3%, Luminance: 290 cd/m² | [10] |
| Red phosphorescent OLEDs with TC-1, TC-2, TC-3 hosts | Red OLEDs | EQEmax: up to 22.9% | [9] |
| 4,7-dibromobenzo[d][4][11][12]thiadiazole derivatives | Dye-Sensitized Solar Cells | Power Conversion Efficiency (PCE): 5.17% | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings.
General Synthesis of 2-Amino-benzothiazole Derivatives
A common method for the synthesis of 2-aminobenzothiazole derivatives involves the cyclization of a substituted aniline.[3]
-
Step 1: Thiocyanation: A solution of the appropriately substituted aniline (e.g., methyl 4-aminobenzoate) in acetic acid is treated with potassium thiocyanate (KSCN).
-
Step 2: Cyclization with Bromine: The reaction mixture is cooled, and a solution of bromine in acetic acid is added dropwise. This induces an electrophilic cyclization to form the benzothiazole ring. The reaction is typically stirred overnight at room temperature.
-
Step 3: Neutralization and Isolation: The reaction is neutralized with an aqueous ammonia solution to a pH of 8. The resulting precipitate, the 2-aminobenzothiazole derivative, is collected by filtration, washed thoroughly with water, and dried.
Antioxidant Activity Assay (DPPH Method)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method to determine the antioxidant activity of organic compounds.[11]
-
Preparation of DPPH solution: A stock solution of DPPH is prepared in a suitable solvent like methanol.
-
Reaction Mixture: The synthesized benzothiazole derivatives are dissolved to prepare solutions of varying concentrations (e.g., 20, 40, 60, 80, 100 µg/ml). An aliquot of the test sample is mixed with the DPPH solution.
-
Incubation and Measurement: The mixture is incubated in the dark for a specified period (e.g., 30 minutes). The absorbance is then measured at 517 nm using a UV-Visible spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - Aₛ) / A₀] × 100 Where A₀ is the absorbance of the DPPH solution without the sample, and Aₛ is the absorbance of the DPPH solution with the sample.[11] Ascorbic acid is often used as a standard for comparison.[11]
Characterization Techniques
The synthesized compounds are typically characterized using a variety of spectroscopic and analytical techniques.[14][15]
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectra are recorded to determine the chemical structure of the compounds. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[11]
-
Infrared (IR) Spectroscopy: IR spectra are used to identify the characteristic functional groups present in the molecule.[15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.[15]
-
Melting Point: The melting point is determined to assess the purity of the compounds.[14]
-
Thin Layer Chromatography (TLC): TLC is used to monitor the progress of the reactions.[15]
Visualizations of Workflows and Pathways
Synthesis Workflow for Benzothiazole Derivatives
Caption: A flowchart illustrating the key stages in the synthesis of 2-aminobenzothiazole derivatives.
Drug Discovery Screening Process
Caption: Logical workflow for the screening and development of new drug candidates.
Donor-Acceptor Structure in Organic Electronics
Caption: Diagram of a typical Donor-Acceptor structure in conjugated polymers for organic electronics.
References
- 1. Buy 7-Bromobenzo[d]thiazol-4-amine [smolecule.com]
- 2. 4-Bromobenzo[d]thiazol-2-amine [myskinrecipes.com]
- 3. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Bromobenzo[d]thiazol-2-amine hydrochloride | 1803602-04-1 | Benchchem [benchchem.com]
- 5. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel D-A-π-A1 Type Organic Sensitizers from 4,7-Dibromobenzo[d][1,2,3]thiadiazole and Indoline Donors for Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives [journals.ekb.eg]
- 15. jyoungpharm.org [jyoungpharm.org]
Safety Operating Guide
Prudent Disposal of 4,7-Dibromobenzo[d]thiazol-2-amine: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 4,7-Dibromobenzo[d]thiazol-2-amine was publicly available at the time of this writing. The following disposal procedures are based on general principles for handling hazardous chemical waste and data from the closely related compound, 4,7-Dibromo-2,1,3-benzothiadiazole. Researchers must consult their institution's Environmental Health and Safety (EHS) department for final guidance and to ensure compliance with all local, regional, and national regulations.
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a brominated aromatic amine, this compound should be treated as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks.
Key Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification:
-
Treat all solid this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent paper) as hazardous waste.
-
Based on the structure and related compounds, this chemical is likely to be toxic if swallowed and may cause skin and eye irritation.[1][2] It is also expected to be harmful to aquatic life.[1]
-
Do not dispose of this chemical down the drain or in the regular trash.[3][4]
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[5][6]
-
Contaminated Labware: Disposable items heavily contaminated with the compound should be placed in the solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as liquid hazardous waste.
-
Liquid Waste (Solutions and Rinsate): If the compound is in solution or if you are collecting rinsate from cleaning glassware, this liquid waste must be collected in a separate, labeled hazardous waste container for halogenated organic waste. Never mix incompatible waste streams.[5][6]
-
-
Waste Container Labeling:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
-
-
Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][5]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
Keep the waste container closed except when adding waste.[3][5]
-
-
Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year, but this can vary by institution), contact your institution's EHS department to arrange for a waste pickup.[3][5]
-
Do not exceed the maximum volume of hazardous waste allowed to be stored in your lab (e.g., 10 gallons).[6]
-
The ultimate disposal method for this type of waste is typically high-temperature incineration at a licensed hazardous waste disposal facility.[2][7]
-
Hazard Profile and Disposal Data Summary
The following table summarizes key data points relevant to the safe disposal of halogenated aromatic compounds, based on general guidelines and information for related chemicals.
| Parameter | Guideline / Data | Source |
| Waste Classification | Hazardous Waste | [3],[4] |
| Primary Hazards | Acute Toxicity (Oral), Skin/Eye Irritant, Environmental Hazard | [1],[2] |
| Disposal Method | Licensed Hazardous Waste Contractor (likely incineration) | [2],[7] |
| Drain Disposal | Prohibited | [3],[4] |
| Trash Disposal | Prohibited | [4] |
| PPE Requirement | Gloves, Goggles/Face Shield, Lab Coat | [8] |
| Waste Container | Compatible, sealed, and properly labeled | [5],[6] |
| Storage Location | Designated Satellite Accumulation Area | [3],[5] |
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.
Caption: Decision workflow for classifying and handling chemical waste.
Caption: Step-by-step procedure for hazardous waste disposal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. idealresponse.co.uk [idealresponse.co.uk]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
